Cy5-PEG2-exo-BCN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H65ClN4O5 |
|---|---|
Molecular Weight |
825.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C49H64N4O5.ClH/c1-48(2)40-22-15-17-24-42(40)52(5)44(48)26-12-8-13-27-45-49(3,4)41-23-16-18-25-43(41)53(45)31-19-9-14-28-46(54)50-29-32-56-34-35-57-33-30-51-47(55)58-36-39-37-20-10-6-7-11-21-38(37)39;/h8,12-13,15-18,22-27,37-39H,9-11,14,19-21,28-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |
InChI Key |
BZWLYGZSPZUPID-QZYPJSSZSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Application of Cy5-PEG2-exo-BCN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5-PEG2-exo-BCN, a fluorescent labeling reagent. The information presented herein is intended to support research and development efforts in the fields of bioconjugation, molecular imaging, and drug delivery.
Molecular Structure and Components
This compound is a multi-component molecular probe designed for specific and efficient labeling of biomolecules. Its structure is comprised of three key functional units: a Cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG) linker, and an exo-bicyclo[6.1.0]non-4-yne (exo-BCN) reactive group.
-
Cyanine 5 (Cy5): A far-red fluorescent dye widely utilized in various biological imaging applications. It is characterized by its high extinction coefficient and good photostability.[1] The core of the Cy5 structure consists of two indole rings connected by a polymethine chain.[2]
-
Polyethylene Glycol (PEG) Linker: A short, hydrophilic spacer composed of two ethylene glycol units (PEG2). This linker enhances the water solubility of the entire molecule and provides spatial separation between the fluorophore and the reactive moiety, which can help to minimize potential steric hindrance and quenching effects.
-
exo-Bicyclo[6.1.0]non-4-yne (exo-BCN): A highly strained cyclooctyne derivative. The significant ring strain is the driving force for its rapid and specific reaction with azide-containing molecules in a copper-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for labeling sensitive biological systems.[3]
The precise connectivity of these components is illustrated in the structural diagram below.
Caption: Schematic representation of the this compound structure.
Physicochemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄₉H₆₅ClN₄O₅ | [3] |
| Molecular Weight | 825.53 g/mol | |
| Purity | >95% | |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Appearance | Dark blue solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C, protect from light |
Experimental Protocol: Labeling of Azide-Modified Proteins via SPAAC
This section provides a detailed methodology for the labeling of proteins containing azide functional groups with this compound using the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Note: Avoid buffers containing primary amines like Tris.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns or other appropriate purification systems (e.g., dialysis, FPLC)
Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.
-
-
Protein Preparation:
-
Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains any interfering substances, such as primary amines, it should be purified by dialysis or buffer exchange into the appropriate reaction buffer.
-
-
Labeling Reaction:
-
Add a 5-20 molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution by pipetting up and down or by brief vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction time can be optimized for efficiency. Protect the reaction from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound from the labeled protein using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
The labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
-
Caption: Experimental workflow for protein labeling using this compound.
Signaling Pathway and Logical Relationships
The core of this compound's utility lies in the bioorthogonal nature of the SPAAC reaction. This reaction allows for the specific labeling of azide-functionalized biomolecules within complex biological systems without interfering with native cellular processes.
Caption: Logical relationship of the SPAAC reaction with this compound.
References
In-Depth Technical Guide: Spectroscopic Properties of Cy5-PEG2-exo-BCN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the excitation and emission spectra of the fluorescent probe Cy5-PEG2-exo-BCN. This compound integrates the well-characterized cyanine dye, Cy5, with a polyethylene glycol (PEG) linker and an exo-bicyclononyne (BCN) moiety. The inclusion of the BCN group facilitates covalent labeling of azide-containing molecules through copper-free click chemistry, a bioorthogonal reaction widely used in drug discovery and chemical biology.[1][2][3] This guide will cover the core spectroscopic properties, experimental protocols for spectral measurement, and the logical workflow of such experiments.
Core Spectroscopic Data
The spectral characteristics of this compound are primarily determined by the Cy5 fluorophore. The PEG and BCN components are not expected to significantly alter the excitation and emission maxima of the Cy5 core. Cy5 is a far-red fluorescent dye known for its high fluorescence intensity and photostability, making it suitable for a variety of bioanalytical and imaging applications.[4] Its fluorescence in the far-red region is particularly advantageous as it minimizes autofluorescence from biological samples, thereby improving the signal-to-noise ratio.[4]
The key quantitative spectral data for the Cy5 fluorophore are summarized in the table below.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~650 - 651 nm | |
| Maximum Emission Wavelength (λem) | ~670 nm | |
| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.27 |
Note: These values are for the core Cy5 dye and may exhibit slight variations depending on the solvent, pH, and conjugation state.
Experimental Protocol: Measurement of Fluorescence Spectra
The following is a generalized protocol for determining the excitation and emission spectra of a fluorescent compound like this compound using a spectrofluorometer.
1. Instrument and Sample Preparation:
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.
-
Solvent Selection: Dissolve the this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a buffer solution appropriate for the intended application. Ensure the solvent itself does not exhibit fluorescence in the spectral region of interest.
-
Concentration: Prepare a dilute solution of the fluorophore. The absorbance of the solution at the excitation maximum should ideally be below 0.1 to avoid inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution.
2. Measurement of the Emission Spectrum:
-
Set the excitation monochromator to the maximum excitation wavelength of the fluorophore (for Cy5, this is around 650 nm).
-
Scan the emission monochromator over a range of wavelengths that includes the expected emission peak (e.g., 660 nm to 800 nm for Cy5).
-
The detector will measure the intensity of the emitted fluorescence at each wavelength, generating the emission spectrum.
3. Measurement of the Excitation Spectrum:
-
Set the emission monochromator to the maximum emission wavelength of the fluorophore (around 670 nm for Cy5).
-
Scan the excitation monochromator over a range of wavelengths that includes the expected absorption peaks (e.g., 550 nm to 660 nm for Cy5).
-
The detector will measure the fluorescence intensity at the fixed emission wavelength as the excitation wavelength is varied. The resulting excitation spectrum is generally identical to the absorption spectrum of the fluorophore.
4. Data Correction:
-
The raw spectra obtained from the spectrofluorometer should be corrected for instrumental variations, such as the wavelength-dependent output of the lamp and the sensitivity of the detector. This is typically done using correction files provided by the instrument manufacturer or by measuring the spectrum of a known standard.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining the excitation and emission spectra of a fluorescent molecule.
Caption: General workflow for measuring fluorescence spectra.
Applications in Drug Development
The this compound probe is particularly valuable in drug development and related research fields. The BCN moiety allows for its specific attachment to molecules that have been metabolically or synthetically engineered to contain an azide group. This "click chemistry" approach is a powerful tool for:
-
Labeling and Tracking: Visualizing the localization and trafficking of drug candidates, biomolecules, or cells.
-
High-Throughput Screening: Developing fluorescence-based assays to screen for potential drug targets or to assess the efficacy of compounds.
-
Diagnostic Assays: Creating sensitive probes for the detection of specific biomarkers.
The far-red spectral properties of the Cy5 dye in this construct ensure deep tissue penetration and minimal background interference, making it an excellent choice for both in vitro and in vivo imaging applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
Cy5-PEG2-exo-BCN: A Technical Guide to Solubility and Stability for Drug Development Professionals
November 2025
Introduction
Cy5-PEG2-exo-BCN is a fluorescent labeling reagent that integrates the far-red emitting cyanine dye, Cy5, with a bicyclo[6.1.0]nonyne (BCN) moiety through a short polyethylene glycol (PEG) linker. This compound is of significant interest to researchers in drug development, molecular imaging, and diagnostics due to its utility in copper-free click chemistry. The exo-BCN group allows for a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified biomolecules, enabling precise labeling under physiological conditions. The Cy5 fluorophore offers excellent spectral properties for detection in the near-infrared (NIR) window, minimizing background autofluorescence from biological samples. The hydrophilic PEG2 linker is incorporated to enhance the aqueous solubility and reduce aggregation of the otherwise hydrophobic Cy5 dye.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its effective use in experimental and preclinical settings. The information presented herein is intended to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and ensuring the reliability and reproducibility of their results.
Core Components and Their Physicochemical Properties
The solubility and stability of this compound are best understood by considering the contributions of its three core components: the Cy5 dye, the PEG2 linker, and the exo-BCN reactive group.
-
Cyanine 5 (Cy5): As a non-sulfonated cyanine dye, Cy5 is inherently hydrophobic and exhibits low aqueous solubility.[1][2][3][4] This low solubility in aqueous buffers can lead to the formation of aggregates, which can result in fluorescence quenching and affect the reliability of experimental data.[5] Consequently, non-sulfonated cyanine dyes typically require the use of organic co-solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), for initial dissolution before being introduced into aqueous reaction mixtures. The fluorescence properties of Cy5, however, are relatively insensitive to the solvent environment.
-
Polyethylene Glycol (PEG2): The inclusion of a short, two-unit polyethylene glycol (PEG) linker serves to counteract the hydrophobicity of the Cy5 dye. PEG is a hydrophilic polymer known to improve the water solubility and biocompatibility of conjugated molecules. The PEG2 linker in this compound is expected to enhance its overall solubility in aqueous media.
-
exo-Bicyclononyne (exo-BCN): The exo-BCN moiety is a strained alkyne that is relatively hydrophilic and stable, making it well-suited for bioorthogonal reactions in aqueous environments. However, the stability of the BCN linker can be compromised under certain conditions. It has been reported to be susceptible to degradation in the presence of thiols, such as glutathione (GSH), which is abundant in the intracellular environment. The stability of BCN can also be influenced by the specific linkage chemistry (e.g., amide vs. carbamate) and the pH of the solution.
Solubility Profile
| Solvent/Buffer System | Qualitative Solubility | Estimated Quantitative Solubility | Notes and Recommendations |
| Water | Sparingly Soluble | Likely < 1 mg/mL | The PEG2 linker enhances aqueous solubility compared to free Cy5, but aggregation may still occur at higher concentrations. For aqueous solutions, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sparingly Soluble | Likely < 1 mg/mL | Similar to water, direct dissolution in PBS may be limited. The use of a DMSO co-solvent is recommended for preparing PBS solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | This compound is expected to be readily soluble in DMSO. This is the recommended solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | > 10 mg/mL | Similar to DMSO, DMF is a suitable solvent for preparing stock solutions. |
| Ethanol | Moderately Soluble | 1-10 mg/mL | Solubility in ethanol is expected to be moderate. It can be used as a solvent, but DMSO or DMF are generally preferred for higher concentration stock solutions. |
| Dichloromethane (DCM) | Soluble | > 10 mg/mL | As a non-polar organic solvent, DCM is likely to be a good solvent for this compound. |
Experimental Protocol for Solubility Determination (High-Throughput Method)
A common method for determining the aqueous solubility of a compound involves the use of a 96-well filter plate.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plate (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well collection plate (polypropylene)
-
Multi-channel pipette
-
Plate shaker
-
Vacuum filtration manifold
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Test Solutions: In the wells of the 96-well filter plate, add 190 µL of PBS (pH 7.4). To each well, add 10 µL of the 10 mM stock solution to achieve a final concentration of 500 µM in 5% DMSO. Prepare serial dilutions as needed.
-
Equilibration: Cover the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.
-
Filtration: Place the filter plate on a vacuum manifold with a collection plate underneath. Apply vacuum to filter the solutions. The filtrate will contain the dissolved compound, while any precipitate will be retained on the filter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a UV-Vis spectrophotometer (measuring absorbance at the characteristic wavelength of Cy5, ~650 nm) or by HPLC. A standard calibration curve should be generated to accurately determine the concentration.
-
Calculate Solubility: The highest concentration at which no precipitation is observed is considered the solubility under the tested conditions.
Stability Profile
The stability of this compound is a critical consideration for its storage and use. The primary factors affecting its stability are temperature, light exposure (photostability), and the chemical environment (pH and presence of reactive species).
| Condition | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C in a dry, dark environment. | Vendor recommendations suggest storage at -20°C to minimize degradation over time. Protecting from light and moisture is crucial to prevent photobleaching and hydrolysis. A similar, more stable product is noted to be stable for up to 24 months under these conditions. |
| Storage (In Solution) | Prepare fresh solutions for each use. If storage is necessary, aliquot and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. | Solutions, particularly in aqueous buffers, are more susceptible to degradation. Storing in an organic solvent like DMSO at low temperatures is preferable. |
| Light Exposure | Minimize exposure to light during all handling and experimental procedures. Use amber vials or cover tubes with aluminum foil. | Cyanine dyes, including Cy5, are susceptible to photobleaching upon exposure to light, which can lead to a loss of fluorescence. |
| pH | Use in buffers with a pH range of 6.5-8.5. Avoid strongly acidic or basic conditions. | Extreme pH values can lead to the degradation of the cyanine dye structure and may also affect the stability of the BCN linker. |
| Reducing Agents | Be cautious when using in environments with high concentrations of thiols (e.g., dithiothreitol (DTT), glutathione (GSH)). | The BCN ring can react with thiols, leading to the degradation of the linker and loss of its ability to participate in click chemistry reactions. |
Experimental Protocol for Photostability Assessment
This protocol describes a method to quantify the photostability of this compound by measuring the decay of its fluorescence intensity under continuous illumination.
Materials:
-
This compound solution of known concentration
-
Imaging buffer (e.g., PBS, pH 7.4)
-
Fluorescence microscope with a stable light source (e.g., laser or LED), appropriate filter set for Cy5, and a sensitive camera
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the imaging buffer. Place a drop of the solution on a microscope slide and cover with a coverslip.
-
Microscope Setup: Place the slide on the microscope stage. Focus on the sample and adjust the illumination intensity to a level relevant to your intended application.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds) under continuous illumination.
-
Image Analysis: Using image analysis software, measure the mean fluorescence intensity of a region of interest in the images at each time point.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability of the compound. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated from this data.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for troubleshooting and interpreting experimental results.
-
Photodegradation of Cy5: The primary mechanism of photobleaching for cyanine dyes involves the formation of reactive oxygen species (ROS). Upon excitation, the dye can transition to a triplet state, which can then react with molecular oxygen to produce singlet oxygen. This highly reactive species can then attack and destroy the fluorophore's conjugated system, leading to a loss of fluorescence.
-
Hydrolysis: While generally stable, the linker and the dye can be susceptible to hydrolysis under extreme pH conditions.
-
Reaction with Thiols: The strained alkyne of the BCN ring is susceptible to nucleophilic attack by thiols, leading to the opening of the ring and rendering it inactive for click chemistry. This is a particularly important consideration for intracellular applications where the concentration of glutathione is high.
Conclusion
This compound is a valuable tool for the fluorescent labeling of biomolecules in a variety of research and development applications. Its utility is, however, dependent on a thorough understanding of its solubility and stability characteristics. This technical guide has provided a comprehensive overview of these properties, along with experimental protocols for their assessment. By carefully considering the information presented herein, researchers can optimize their use of this compound, leading to more reliable and reproducible results in their drug development and molecular imaging endeavors. It is recommended that for applications requiring high quantitative accuracy, in-house validation of solubility and stability under the specific experimental conditions be performed.
References
An In-depth Technical Guide to Cy5-PEG2-exo-BCN in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the arsenal of bioorthogonal reactions, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its high biocompatibility, proceeding efficiently within living systems without the need for toxic catalysts. This technical guide provides a comprehensive overview of Cy5-PEG2-exo-BCN, a powerful molecular probe that leverages SPAAC for the fluorescent labeling of azide-modified biomolecules. We will delve into the core principles of its components, its applications in cellular imaging and drug development, detailed experimental protocols, and a summary of its key quantitative data.
Introduction to Bioorthogonal Chemistry and SPAAC
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions involve pairs of mutually reactive functional groups that are abiotic and do not interact with the vast array of functional groups present in biological molecules.
A cornerstone of bioorthogonal chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free "click chemistry" that occurs between a strained cyclooctyne and an azide to form a stable triazole linkage. The inherent ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. The lack of a need for a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell and in-vivo applications.[1]
The Molecular Architecture of this compound
This compound is a trifunctional molecule meticulously designed for bioorthogonal labeling. Each component plays a crucial role in its function:
-
exo-Bicyclononyne (exo-BCN): This is the bioorthogonal reactive handle. As a strained cyclooctyne, exo-BCN readily undergoes SPAAC with azide-functionalized molecules. BCN is known for its favorable balance of high reactivity and stability in aqueous environments.[2] It exists as two diastereomers, exo and endo. While the endo isomer is slightly more reactive, the exo form is also highly effective.[2]
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its excitation and emission maxima are in the red spectrum (approximately 650 nm and 670 nm, respectively), a region that minimizes background autofluorescence from cells and tissues, thereby providing a high signal-to-noise ratio in imaging applications.
-
Polyethylene Glycol (PEG2): A two-unit PEG linker. This flexible and hydrophilic spacer enhances the water solubility of the entire molecule and physically separates the Cy5 fluorophore from the BCN moiety and the target biomolecule. This separation minimizes potential steric hindrance and quenching of the fluorescent signal.
Below is a diagram illustrating the general workflow of a bioorthogonal labeling experiment using this compound.
Quantitative Data
The performance of bioorthogonal reagents is paramount for their successful application. The following tables summarize key quantitative data for the components of this compound.
Table 1: Reactivity and Stability of exo-BCN
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [2] |
| Half-life in presence of Glutathione (GSH) | ~6 hours | ||
| Ring Strain | ~18 kcal/mol |
Table 2: Photophysical Properties of Cy5
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~650 nm | Aqueous buffer | |
| Emission Maximum (λem) | ~670 nm | Aqueous buffer | |
| Quantum Yield (QY) | 0.2-0.3 | Varies with local environment and conjugation |
Note: The quantum yield of Cy5 is highly sensitive to its environment and can change upon conjugation to biomolecules.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications.
Metabolic Glycoengineering and Glycan Imaging
One of the most powerful applications is in the field of metabolic glycoengineering. Cells can be fed with unnatural sugar molecules functionalized with an azide group. These azido-sugars are then metabolized by the cell and incorporated into glycans on the cell surface and intracellular proteins. Subsequent treatment with this compound allows for the specific fluorescent labeling of these newly synthesized glycans, enabling their visualization and tracking.
The following diagram illustrates the metabolic pathway for the incorporation of an azido-sugar and subsequent labeling.
Protein Labeling and Tracking
Through genetic code expansion techniques, an azide-bearing unnatural amino acid can be site-specifically incorporated into a protein of interest. This compound can then be used to fluorescently label this protein for localization studies, tracking its movement within or between cells, and studying protein-protein interactions.
Antibody-Drug Conjugate (ADC) Development
In the context of drug development, this compound can be used as a fluorescent analog for an ADC payload. An azide-functionalized antibody can be conjugated with this compound to study its binding, internalization, and trafficking in cancer cells, providing valuable insights for the design of effective ADCs. While not a therapeutic agent itself, it serves as a crucial tool for visualizing and quantifying these processes.
The diagram below illustrates a potential application in probing EGFR signaling. An irreversible EGFR inhibitor bearing an azide handle can be used to label the receptor. Subsequent reaction with this compound would allow for the visualization of the inhibitor-bound receptors.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific cell type, biomolecule of interest, and experimental setup.
Protocol for Live-Cell Imaging of Azide-Modified Cell Surface Glycans
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Metabolic Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Gently wash the cells twice with warm PBS to remove unincorporated azido-sugar.
-
Dilute the this compound stock solution in serum-free medium or PBS to a final concentration of 5-20 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).
-
Protocol for Labeling Azide-Modified Proteins in Cell Lysate
Materials:
-
Cell lysate containing azide-modified protein
-
This compound
-
DMSO
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
In a microcentrifuge tube, combine the cell lysate with the this compound to a final concentration of 50-100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled protein using an in-gel fluorescence scanner with settings appropriate for Cy5.
-
Conclusion
This compound is a highly effective and versatile tool for the fluorescent labeling of azide-modified biomolecules through strain-promoted azide-alkyne cycloaddition. Its combination of a highly reactive and stable bioorthogonal handle, a bright and far-red fluorophore, and a solubilizing PEG linker makes it an ideal probe for a wide range of applications in cell biology and drug development. The ability to specifically label and visualize biomolecules in their native environment provides researchers with a powerful method to unravel complex biological processes. As the field of bioorthogonal chemistry continues to evolve, reagents like this compound will undoubtedly play a crucial role in advancing our understanding of life at the molecular level.
References
An In-depth Technical Guide to Copper-Free Click Chemistry with BCN Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry utilizing bicyclo[6.1.0]nonyne (BCN) reagents. It delves into the core principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), outlines detailed experimental protocols, presents key quantitative data, and explores the diverse applications of this powerful bioconjugation technique.
Introduction to BCN in Copper-Free Click Chemistry
Copper-free click chemistry has revolutionized the field of bioconjugation by enabling the specific and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] At the forefront of this technology are strained alkynes, with bicyclo[6.1.0]nonyne (BCN) emerging as a versatile and widely used reagent.[4]
BCN is a cyclooctyne derivative whose ring strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides, leading to the formation of a stable triazole linkage. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is characterized by its high biocompatibility, selectivity, and efficiency under physiological conditions. The bioorthogonal nature of the BCN-azide reaction ensures that the participating functional groups react exclusively with each other, without cross-reactivity with other biological moieties.
BCN exists as two diastereomers, endo and exo, which exhibit slight differences in reactivity. Generally, the endo isomer shows faster reaction kinetics. Compared to other cyclooctynes like dibenzocyclooctyne (DBCO), BCN offers advantages such as smaller size and lower lipophilicity, which can be beneficial in certain applications.
The SPAAC Reaction with BCN Reagents
The fundamental principle of BCN-mediated copper-free click chemistry is the SPAAC reaction. This reaction proceeds readily without the need for external catalysts, making it ideal for in vivo and live-cell applications.
The reaction is highly efficient and forms a stable triazole linkage, providing a robust method for covalently connecting molecules of interest.
Quantitative Data: Reaction Kinetics and Stability
The efficiency of SPAAC reactions is a critical factor in experimental design. The second-order rate constants provide a quantitative measure of the reaction speed.
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |
| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |
| BCN | Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) |
| BCN-OH | Quinone | 1824 | Not Specified |
| BCN | Tetrazole 1 | 39,200 | PB/ACN (1:1) |
| BCN | Tetrazole 2 | 20,800 | PB/ACN (1:1) |
| BCN | Tetrazole 3 | 21,000 | PB/ACN (1:1) |
| BCN | Tetrazole 4 | 11,400 | PB/ACN (1:1) |
| BCN | Tetrazole 5 | 17,700 | PB/ACN (1:1) |
| BCN | Tetrazole 6 | 14,500 | PB/ACN (1:1) |
Note: Reaction rates are influenced by the specific structures of the BCN and azide reactants, as well as the solvent system.
BCN reagents have demonstrated good stability, particularly in comparison to other strained alkynes. However, some studies have indicated potential instability in the presence of biological thiols like glutathione (GSH) over extended periods. BCN has shown greater stability than DBCO in the presence of GSH. One study observed that BCN groups showed the lowest stability in RAW264.7 cells, with significant degradation after 24 hours.
Experimental Protocols
General Protocol for Antibody-Oligonucleotide Conjugation via BCN-Azide Ligation
This protocol provides a general guideline for the conjugation of an antibody to an oligonucleotide using a BCN-functionalized antibody and an azide-functionalized oligonucleotide.
Materials:
-
Antibody of interest
-
BCN-NHS ester
-
Azide-modified oligonucleotide
-
DMSO (anhydrous)
-
PBS (phosphate-buffered saline)
-
Tris buffer (100 mM, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Activation with BCN:
-
Dissolve the BCN-NHS ester in DMSO to a final concentration of 10 mM.
-
Add a 20-30 fold molar excess of the BCN-NHS ester solution to the antibody solution (typically 1 mg/mL in PBS). The final DMSO concentration should be around 20%.
-
Incubate the reaction mixture at room temperature for 60 minutes with gentle shaking.
-
Quench the reaction by adding Tris buffer to a final concentration of 10 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
Remove excess, unreacted BCN-NHS ester using a spin desalting column equilibrated with PBS.
-
The BCN-functionalized antibody can be stored at -20°C for several months.
-
-
Conjugation of BCN-Antibody with Azide-Oligonucleotide:
-
Mix the BCN-activated antibody with the azide-modified oligonucleotide in PBS at the desired molar ratio.
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
The progress of the conjugation can be monitored by SDS-PAGE or size-exclusion chromatography (SEC).
-
-
Purification and Characterization:
-
Purify the resulting antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., SEC or ion-exchange chromatography) to remove unconjugated reactants.
-
Characterize the final conjugate by methods such as mass spectrometry to confirm the identity and integrity of the product.
-
Protocol for Labeling of BCN-Modified Lysozyme with a Pyrone-Fluorophore Conjugate
This protocol describes the labeling of a BCN-modified protein with a fluorophore.
Materials:
-
BCN-modified lysozyme
-
Sulforhodamine B-pyrone (or other pyrone-fluorophore conjugate)
-
PBS (phosphate-buffered saline)
Procedure:
-
Prepare a solution of BCN-modified lysozyme at a concentration of 1.3 mg/mL in PBS.
-
Add the sulforhodamine B-pyrone to the lysozyme solution at various concentrations (e.g., 50–400 μM).
-
Incubate the reaction mixture at room temperature for 4 hours.
-
Analyze the labeling efficiency by in-gel fluorescence. Run the reaction samples on an SDS-PAGE gel and visualize the fluorescence of the labeled protein using an appropriate imaging system.
Applications in Research and Drug Development
The versatility and biocompatibility of BCN-based copper-free click chemistry have led to its widespread adoption in various scientific disciplines.
Antibody-Drug Conjugates (ADCs)
A significant application of BCN reagents is in the construction of antibody-drug conjugates (ADCs). This technology allows for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to targeted cancer therapies with improved therapeutic indices.
Labeling of Biomolecules
BCN reagents provide a robust method for attaching various probes, such as fluorescent dyes and affinity tags, to a wide range of biomolecules.
-
Proteins and Peptides: Site-specific introduction of an azide group into a protein allows for subsequent labeling with a BCN-functionalized probe to study protein localization, trafficking, and interactions.
-
Nucleic Acids: BCN can be incorporated into DNA and RNA strands during solid-phase synthesis, enabling the attachment of functional moieties for applications in diagnostics and nanotechnology.
Bioimaging
The bioorthogonality of the BCN-azide reaction makes it an excellent tool for molecular imaging in living systems. Biomolecules can be metabolically labeled with azide-containing precursors and subsequently visualized by reaction with a BCN-conjugated fluorophore. This approach allows for the real-time tracking of biological processes within cells and organisms.
Conclusion
BCN reagents have become indispensable tools in the field of chemical biology and drug development. The copper-free, bioorthogonal nature of the SPAAC reaction, combined with the favorable properties of BCN, provides a powerful platform for the precise and efficient modification of biomolecules in their native environment. The applications of BCN-mediated click chemistry continue to expand, promising further advancements in our understanding of biological systems and the development of novel therapeutics and diagnostics.
References
Exo-BCN vs. Endo-BCN: An In-depth Technical Guide to Stereochemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool for the precise covalent modification of biomolecules. At the heart of this powerful ligation technique lies bicyclo[6.1.0]nonyne (BCN), a strained cyclooctyne prized for its high reactivity and stability in biological systems. However, the stereochemistry of the BCN moiety, existing as two distinct diastereomers—exo and endo—presents a critical consideration for researchers in drug development and chemical biology. The choice between these isomers can significantly impact reaction kinetics, the properties of the resulting bioconjugate, and the interpretation of experimental results. This in-depth technical guide provides a comprehensive overview of the core differences between exo-BCN and endo-BCN, offering quantitative data, detailed experimental protocols, and logical workflows to inform the rational design of bioconjugation strategies.
Core Stereochemical and Reactivity Differences
Bicyclo[6.1.0]nonyne is a cyclooctyne fused to a cyclopropane ring, which imparts significant ring strain (approximately 18 kcal/mol), the driving force for its rapid reaction with azides.[1] The synthesis of BCN typically begins with 1,5-cyclooctadiene and proceeds through several steps to yield a mixture of the exo and endo diastereomers, generally in a ratio of about 5:3.[1] While both isomers are reactive, they can be separated chromatographically for specific applications.[1]
The key distinction between the two isomers lies in the orientation of the cyclopropane ring relative to the eight-membered ring. In the exo isomer, the cyclopropane ring is oriented away from the bulk of the larger ring, whereas in the endo isomer, it is tucked underneath. This seemingly subtle difference in three-dimensional structure has profound implications for their chemical and physical properties.
Recent studies have begun to elucidate the nuanced differences in reactivity between the two isomers. While both exhibit rapid reaction kinetics in SPAAC, the endo isomer has been reported to be slightly more reactive in certain contexts.[2] Conversely, computational studies have indicated that the exo isomer possesses a lower free energy, suggesting greater thermodynamic stability.
A particularly noteworthy distinction lies in the photophysical properties of their cycloaddition products. It has been demonstrated that the choice of BCN diastereomer can significantly affect the fluorescence quenching of a conjugated fluorophore.[2] Specifically, the triazole product formed from endo-BCN can adopt a more extended conformation, which can reduce contact quenching and lead to brighter fluorescent probes compared to the corresponding exo-BCN adduct. This has important implications for the design of sensitive probes for biological imaging and enzyme activity assays.
Quantitative Data Summary
The selection of a BCN isomer for a specific application should be guided by quantitative data. The following tables summarize the key reported quantitative comparisons between exo- and endo-BCN.
| Parameter | exo-BCN | endo-BCN | Reference |
| Second-Order Rate Constant (k₂) with Benzyl Azide in CD₃CN/D₂O (1:2) | 0.19 M⁻¹s⁻¹ | 0.29 M⁻¹s⁻¹ | |
| Thermodynamic Stability (Free Energy) | Lower | Higher |
| Property of Triazole Product | with exo-BCN | with endo-BCN | Reference |
| Fluorescence Quenching | More pronounced | Reduced | |
| Conformation of Tricyclic Fused Ring System | More compact | More extended |
Experimental Protocols
Synthesis and Separation of exo- and endo-BCN Precursors
The following protocol is adapted from the synthesis of endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde, which are precursors to BCN.
1. Monobromination of 1,5-Cyclooctadiene:
-
This step is carried out in CHCl₃ at -70°C according to previously reported procedures.
2. Cyclopropanation with Ethyl Diazoacetate:
-
The monobrominated 1,5-cyclooctadiene is reacted with ethyl diazoacetate in the presence of a CuSO₄ catalyst. This reaction yields a mixture of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates.
3. Separation of endo and exo Isomers:
-
The two isomers are separated by column chromatography on silica gel 60 using a 90:10 mixture of petroleum ether/ether as the eluent.
4. Bis-dehydrobromination:
-
The separated isomers are individually subjected to bis-dehydrobromination using 1,8-diazabicycloundec-7-ene (DBU) in refluxing acetonitrile for 24 hours to yield the corresponding endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates.
5. Reduction to Alcohols:
-
The individual ester isomers are reduced to their corresponding alcohols using lithium aluminum hydride.
6. Oxidation to Aldehydes:
-
The alcohols are then oxidized to the target endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes using pyridinium chlorochromate (PCC) in dichloromethane.
General Protocol for Antibody-Oligo Conjugation via SPAAC
This protocol provides a general framework for the conjugation of a BCN-functionalized antibody to an azide-modified oligonucleotide.
1. Antibody Activation with BCN-NHS Ester:
-
Dissolve the BCN-NHS ester (either exo or endo) in DMSO to a stock concentration of 10 mM.
-
Mix the antibody with a 20-30-fold molar excess of the BCN-NHS ester solution. The final DMSO concentration should be around 20%, and the antibody concentration approximately 1 mg/mL.
-
Incubate the reaction at room temperature for 60 minutes.
-
Quench the reaction by adding Tris buffer (10 µL of 100 mM in water) and incubate for an additional 15 minutes.
-
Remove the unreacted BCN-NHS ester using a spin desalting column. The BCN-functionalized antibody can be stored at -20°C for several months.
2. Conjugation Reaction:
-
Mix the BCN-activated antibody with the azide-functionalized oligonucleotide or dye.
-
Incubate the mixture overnight at room temperature.
3. Characterization and Purification:
-
Validate the final conjugate using SDS-PAGE.
-
Purify the conjugate and remove unreacted oligonucleotide or dye using liquid chromatography (e.g., reverse phase HPLC, ion exchange HPLC).
Metabolic Labeling of Cellular Glycans with an Azide Sugar and Subsequent SPAAC with exo-BCN
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling using an exo-BCN probe.
1. Metabolic Labeling:
-
Culture cells in the presence of a peracetylated azide-modified sugar (e.g., 25-50 µM of tetraacetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cellular glycans.
2. Labeling with exo-BCN Fluorescent Probe:
-
Prepare a staining solution of the exo-BCN-fluorophore conjugate (e.g., 10-25 µM) in a suitable buffer like PBS.
-
Wash the cells to remove excess azide sugar.
-
Incubate the cells with the exo-BCN staining solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS containing a blocking agent (e.g., 1% FBS or BSA) to reduce non-specific binding.
-
The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.
Visualization of Experimental Workflows and Logical Relationships
The choice between exo- and endo-BCN can be critical in the development of sensitive biochemical assays. The following diagrams, generated using the DOT language, illustrate the logical flow of key processes.
Conclusion
The choice between exo- and endo-BCN is not a trivial one and should be a deliberate decision based on the specific requirements of the application. For applications where maximizing reaction speed is paramount, the slightly higher reactivity of endo-BCN may be advantageous. However, for the development of fluorescent probes where minimizing background signal and maximizing brightness is critical, the reduced fluorescence quenching observed with endo-BCN adducts makes it the superior choice. Conversely, the greater thermodynamic stability of exo-BCN might be beneficial in applications requiring long-term stability of the bioconjugate. As the field of bioconjugation continues to advance, a deeper understanding of the subtle yet significant effects of stereochemistry will be crucial for the rational design of novel therapeutics, diagnostics, and research tools. This guide provides a foundational understanding for researchers to harness the full potential of BCN stereoisomers in their work.
References
Cy5-PEG2-exo-BCN: A Technical Guide to Advanced Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Cy5-PEG2-exo-BCN as a premier reagent for the fluorescent labeling of biomolecules. We delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its use in advanced biological research and drug development.
Introduction to this compound
This compound is a sophisticated chemical probe designed for the stable and specific fluorescent labeling of biomolecules. It is comprised of three key functional components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, providing a high signal-to-noise ratio in imaging applications.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic polyethylene glycol linker. This spacer enhances the solubility of the molecule in aqueous buffers and minimizes steric hindrance between the dye and the target biomolecule, helping to preserve the biomolecule's native function.
-
exo-BCN (Bicyclo[6.1.0]nonyne): A highly reactive, strained cyclooctyne. The BCN moiety enables covalent attachment to azide-modified biomolecules through a catalyst-free reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The primary application of this reagent is in "click chemistry," a class of bioorthogonal reactions that are highly specific and efficient, even within complex biological environments.[1][] This makes this compound an invaluable tool for visualizing, tracking, and quantifying proteins, nucleic acids, and other molecular targets in live cells and other biological systems.[1][3]
Core Properties and Specifications
The physical and chemical properties of this compound are critical for its effective use. Key specifications are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₆₅ClN₄O₅ | [4] |
| Molecular Weight | 825.53 g/mol | |
| Purity | > 95% | |
| Appearance | Colorless or light yellow solid/oil | |
| Solubility | Soluble in DMSO, CHCl₃, Methanol | |
| Storage Conditions | Store at -20°C, protect from light and moisture. |
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The labeling reaction hinges on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The high ring strain of the BCN cyclooctyne allows it to react selectively and rapidly with an azide group without the need for a cytotoxic copper catalyst, which is required for conventional click chemistry (CuAAC).
This reaction offers several distinct advantages:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for use in living systems.
-
High Specificity: Azides and BCN groups do not react with other functional groups typically found in biological systems, ensuring highly specific labeling.
-
Rapid Kinetics: The reaction proceeds quickly under mild, physiological conditions (temperature and pH).
-
Stable Product: The resulting triazole linkage is a stable covalent bond, ensuring the fluorescent label remains attached to its target.
The reaction between the BCN moiety of the dye and an azide-modified biomolecule is illustrated below.
Experimental Protocols
Successful labeling requires careful preparation of the biomolecule and optimization of the reaction conditions. The following is a general protocol for labeling azide-modified antibodies.
Reagents and Materials
-
Azide-modified antibody (or other biomolecule)
-
This compound
-
Amine-free buffer (e.g., PBS, HEPES, MOPS), pH 6.5-8.5
-
Anhydrous DMSO or DMF for dissolving the this compound reagent
-
Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis device for purification
-
Spectrophotometer
Detailed Methodology
Step 1: Preparation of the Biomolecule
-
Buffer Exchange: Ensure the purified, azide-modified antibody is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris or glycine will interfere with some labeling chemistries and should be avoided as a general precaution.
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL for optimal results.
Step 2: Labeling Reaction
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
Molar Ratio: Add a 5 to 20-fold molar excess of this compound to the antibody solution. The optimal ratio should be determined empirically for each specific biomolecule.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times generally do not have a negative effect.
Step 3: Purification of the Conjugate
-
Removal of Unreacted Dye: To remove unconjugated this compound, purify the reaction mixture using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer.
-
Collection: Collect the fractions containing the labeled antibody, which will typically be the first colored peak to elute from a size-exclusion column.
Step 4: Characterization
-
Determine Degree of Labeling (DOL): The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Storage: Store the purified conjugate in a suitable buffer (e.g., PBS with 40% glycerol) at -20°C, protected from light.
Quantitative Data Overview
The efficiency and speed of the labeling reaction are critical performance metrics.
| Parameter | Description | Typical Value(s) | Reference(s) |
| Second-Order Rate Constant (k₂) | Measures the speed of the BCN-azide reaction. Higher values indicate a faster reaction. | BCN-azide reactions range from ~0.2 M⁻¹s⁻¹ to much higher values depending on the specific BCN derivative and conditions. Tetrazole-BCN reactions can be exceptionally fast, reaching up to 39,200 M⁻¹s⁻¹. | |
| Labeling Efficiency | The percentage of target biomolecules that are successfully labeled. | Can be very high, but is dependent on reaction conditions and the specific biomolecule. Can be quantified at the single-protein level. For some systems, efficiencies of >70% have been reported. | |
| BCN Stability | Stability of the BCN group under various conditions. | The BCN group can show instability in the presence of reducing agents like GSH over extended periods (e.g., 24 hours). | |
| Cy5 Spectroscopic Properties | Excitation and emission maxima for the fluorescent dye. | Excitation Max: ~650 nm; Emission Max: ~670 nm. |
Advantages and Critical Considerations
Advantages
-
High Signal-to-Noise: Cy5 emission in the far-red spectrum minimizes background fluorescence from native cellular components.
-
Bioorthogonal Reaction: The SPAAC reaction allows for labeling in complex biological media and live cells without interfering with native processes.
-
Catalyst-Free: Avoids the cellular toxicity associated with copper catalysts used in other click chemistry reactions.
-
Preservation of Function: The hydrophilic PEG linker helps maintain the structure and function of the labeled biomolecule.
Considerations
-
Reagent Stability: BCN reagents should be stored under dry conditions at -20°C to prevent degradation. Some studies have noted that the BCN group can be unstable in the presence of certain reducing agents.
-
Effect of Labeling: High degrees of labeling can potentially alter the biodistribution, solubility, or function of the target molecule. It is crucial to functionally validate the labeled conjugate.
-
Isomer Choice: BCN exists as exo and endo diastereomers. While both are reactive, the endo isomer is sometimes reported to be slightly more reactive in SPAAC reactions.
-
Purification is Essential: Thorough removal of unconjugated dye is critical to prevent high background signals and ensure accurate quantification in downstream applications.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its combination of a bright, far-red fluorophore, a biocompatible linker, and a highly efficient, catalyst-free click chemistry handle makes it ideal for a wide range of applications, from high-resolution cellular imaging to the development of targeted therapeutic agents. By following optimized protocols and understanding the key chemical principles, researchers can leverage this reagent to achieve specific, stable, and robust labeling for advanced quantitative biology.
References
A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bioorthogonal Workhorse
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the covalent ligation of molecules within complex biological systems without interfering with native biochemical processes. This powerful technique involves a [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1]
Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a metal-free reaction, thus circumventing the cellular toxicity associated with copper catalysts.[2] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures and pH.[1] The azide and cyclooctyne functional groups are largely absent in biological systems, ensuring that the reaction is highly selective and bioorthogonal.[3]
This technical guide provides an in-depth overview of the core principles of SPAAC, including its mechanism, kinetics, and practical applications. It also offers detailed experimental protocols for key applications and presents quantitative data to aid in experimental design.
Core Principles of SPAAC
The fundamental principle of SPAAC lies in the use of a cyclooctyne, a molecule whose eight-carbon ring is highly strained due to the linear geometry of the alkyne. This ring strain is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction.[2] The reaction proceeds through a concerted mechanism, leading to the formation of a stable triazole product.
The rate of the SPAAC reaction is primarily dependent on the structure of the cyclooctyne. Various cyclooctynes have been developed to enhance reaction kinetics and improve stability and solubility.
Key Features of SPAAC:
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for live-cell and in-vivo applications.
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not interfere with native biological processes.
-
Mild Conditions: Proceeds efficiently at physiological temperature and pH.
-
High Specificity: The reaction is highly selective between the azide and cyclooctyne partners.
-
Favorable Kinetics: Many second-generation cyclooctynes exhibit rapid reaction rates at low concentrations.
Quantitative Data: A Comparative Look at Cyclooctyne Reactivity
The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment. The second-order rate constant (k₂) is a key metric for comparing the reactivity of different cyclooctynes. The table below summarizes the kinetic data for commonly used cyclooctynes with benzyl azide, a standard model azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | 0.28 - 1.0 | High reactivity, good stability. |
| Dibenzocyclooctyne | DBCO / ADIBO | 0.34 - 0.9 | High reactivity, possesses a chromophore for UV-Vis tracking. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Biarylazacyclooctynone | BARAC | ~0.9 - 3.1 | Among the most reactive cyclooctynes, but synthesis is more complex. |
| DIBO | DIBO | 0.0567 | Good reactivity and shelf-life. |
| Monofluorinated Cyclooctyne | MOFO | Slower than DIFO | Less reactive than its difluorinated counterpart. |
Note: Reaction rates are dependent on the specific azide, solvent, pH, and temperature.
Applications in Research and Drug Development
The versatility and bioorthogonal nature of SPAAC have led to its widespread adoption in numerous applications:
-
Bioconjugation: The covalent attachment of molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG) to proteins, peptides, and nucleic acids.
-
Live-Cell Imaging: The labeling of specific biomolecules in living cells to study their dynamics and localization.
-
Metabolic Labeling: The introduction of azide-modified metabolic precursors into cells to tag newly synthesized biomolecules, such as glycans, proteins, and lipids.
-
Antibody-Drug Conjugates (ADCs): The site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Materials Science: The functionalization of surfaces, nanoparticles, and polymers.
Mandatory Visualizations
SPAAC Reaction Mechanism
Caption: Core reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
General Experimental Workflow for SPAAC Bioconjugation
Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
Caption: Logical workflow for the synthesis of Antibody-Drug Conjugates (ADCs) using SPAAC.
Experimental Protocols
Protocol 1: General Protein Bioconjugation with DBCO-NHS Ester
This protocol describes the labeling of a protein with an azide-functionalized molecule using a DBCO-NHS ester to first modify the protein's lysine residues.
Materials:
-
Protein solution (1-10 mg/mL in PBS, pH 7.4)
-
DBCO-NHS ester (10 mM in DMSO)
-
Azide-functionalized molecule of interest
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Spin desalting column
Procedure:
-
Antibody Activation:
-
Add a 20-30 fold molar excess of DBCO-NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 20% (v/v) to maintain protein stability.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for an additional 15 minutes.
-
Remove unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS. The DBCO-functionalized protein can be stored at -20°C for up to a month.
-
-
SPAAC Reaction:
-
Mix the DBCO-labeled protein with the azide-functionalized molecule. A 5- to 20-fold molar excess of the azide molecule over the protein is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the final conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) to remove unreacted azide molecules.
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the final conjugate structure.
-
Protocol 2: Live-Cell Labeling of Cell Surface Glycoproteins
This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol provides a general procedure for the synthesis of an ADC using an azide-modified antibody and a DBCO-functionalized drug-linker.
Materials:
-
Azide-functionalized monoclonal antibody (mAb) in PBS
-
DBCO-functionalized drug-linker (e.g., DBCO-(PEG)4-MMAE)
-
PD-10 desalting column
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
The azide functionality can be introduced into the antibody through various methods, such as enzymatic modification or incorporation of an azido-amino acid. For this protocol, we assume an azide-functionalized antibody is available.
-
-
SPAAC Conjugation:
-
To the azide-functionalized antibody (e.g., 0.5 mg/mL in PBS), add the DBCO-functionalized drug-linker to a final concentration of 40 equivalents.
-
Incubate the reaction overnight at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a PD-10 desalting column to remove excess drug-linker.
-
For higher purity, further purification can be performed using an SEC system.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Analyze the purity and aggregation of the final ADC by SEC.
-
Assess the potency of the ADC in a relevant cell-based cytotoxicity assay.
-
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as a powerful and versatile tool in the repertoire of researchers, scientists, and drug development professionals. Its bioorthogonality, mild reaction conditions, and tunable kinetics have enabled unprecedented advancements in our ability to study and manipulate biological systems. This guide provides a comprehensive overview of the fundamental principles of SPAAC, supported by quantitative data and detailed experimental protocols, to facilitate its successful implementation in a wide range of applications. As new generations of strained alkynes with even faster kinetics and improved properties continue to be developed, the impact of SPAAC on science and medicine is set to expand even further.
References
Methodological & Application
Application Notes and Protocols for Cy5-PEG2-exo-BCN Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the labeling of antibodies with Cy5-PEG2-exo-BCN, a fluorescent dye and linker conjugate. This protocol leverages the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The exo-Bicyclononyne (BCN) moiety reacts specifically with azide groups introduced onto the antibody, resulting in a stable covalent bond. The polyethylene glycol (PEG) spacer enhances solubility and reduces potential steric hindrance. The Cy5 cyanine dye is a bright, far-red fluorophore well-suited for a variety of applications, including flow cytometry, immunofluorescence, and in vivo imaging.
This method is particularly advantageous as it does not require a copper catalyst, which can be cytotoxic and interfere with protein function.[1][2][3] The reaction proceeds under mild conditions, preserving the integrity and binding affinity of the antibody.
Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The labeling strategy is based on the reaction between an azide-modified antibody and the BCN group of the this compound reagent. The inherent ring strain of the BCN alkyne allows the cycloaddition reaction to proceed efficiently without the need for a catalyst.[1][3]
The overall workflow involves two main stages:
-
Introduction of Azide Groups onto the Antibody: This can be achieved through various methods, such as modifying lysine residues with an azide-containing N-hydroxysuccinimide (NHS) ester or by genetically incorporating an unnatural amino acid containing an azide group.
-
SPAAC Reaction with this compound: The azide-modified antibody is then reacted with the this compound reagent, leading to the formation of a stable triazole linkage.
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with this compound antibody labeling. Please note that these values may vary depending on the specific antibody, the extent of azide modification, and the precise reaction conditions used.
| Parameter | Typical Value | Method of Determination |
| Dye-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectrophotometry |
| Labeling Efficiency | > 90% | SDS-PAGE, Mass Spectrometry |
| Antibody Recovery | > 85% | UV-Vis Spectrophotometry (A280) |
Experimental Protocols
Materials Required
-
Azide-modified antibody (in an amine-free buffer such as PBS, pH 7.2-7.4)
-
This compound (dissolved in anhydrous DMSO to a stock concentration of 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
UV-Vis Spectrophotometer
Protocol for Antibody Labeling
This protocol is optimized for labeling 1 mg of an azide-modified IgG antibody.
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange.
-
-
Labeling Reaction:
-
Bring the this compound stock solution and the antibody solution to room temperature.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. For a 1 mg IgG sample (approx. 6.67 nmol), this corresponds to adding 3.3 to 13.3 µL of a 10 mM stock solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive antibodies, the incubation can be performed at 4°C for 4-12 hours.
-
-
Purification of the Labeled Antibody:
-
Purify the Cy5-labeled antibody from unreacted dye using a size-exclusion chromatography (SEC) column.
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS, pH 7.4. The labeled antibody will be in the first fractions to elute.
-
-
Characterization of the Labeled Antibody:
-
Determine the Degree of Labeling (DOL) / Dye-to-Antibody Ratio (DAR):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650, the absorbance maximum for Cy5).
-
Calculate the antibody concentration using the following formula:
-
Antibody Concentration (M) = [A280 - (A650 × CF)] / ε_protein
-
Where CF is the correction factor for the dye at 280 nm (typically ~0.05 for Cy5) and ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the DAR using the following formula:
-
DAR = A650 / (ε_dye × Antibody Concentration (M))
-
Where ε_dye is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
-
-
-
Assess Purity:
-
Analyze the purified conjugate by SDS-PAGE. A fluorescent band corresponding to the molecular weight of the antibody should be observed under UV illumination.
-
-
-
Storage:
-
Store the purified Cy5-labeled antibody at 4°C for short-term use or at -20°C in the presence of a cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.
-
Application Example: Flow Cytometry Analysis of T-Cell Activation
Cy5-labeled antibodies are widely used in flow cytometry for immunophenotyping and studying cellular signaling pathways. This example describes the use of a Cy5-labeled anti-CD25 antibody to analyze T-cell activation.
Signaling Pathway: T-cell activation is a complex process initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by an antigen-presenting cell (APC). This leads to a signaling cascade resulting in the upregulation of activation markers, such as CD25 (the alpha chain of the IL-2 receptor).
Caption: T-Cell Activation Signaling Pathway.
Experimental Workflow for Flow Cytometry
Caption: Flow Cytometry Experimental Workflow.
Protocol for Flow Cytometry Analysis
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI medium.
-
-
T-Cell Activation:
-
Culture PBMCs in the presence of T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) for 24-72 hours.
-
Include an unstimulated control group.
-
-
Staining:
-
Harvest the cells and wash with PBS containing 1% BSA.
-
Resuspend the cells in staining buffer (PBS with 1% BSA).
-
Add the Cy5-labeled anti-CD25 antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for Cy5 excitation.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Further gate on T-cells using a co-stain with an antibody against a T-cell marker (e.g., FITC-anti-CD3).
-
Compare the Cy5 fluorescence intensity between the activated and unstimulated T-cell populations to quantify the upregulation of CD25.
-
Conclusion
The this compound antibody labeling protocol provides a robust and efficient method for generating brightly fluorescent antibody conjugates for a variety of research and diagnostic applications. The use of copper-free click chemistry ensures the preservation of antibody function, while the far-red fluorescence of Cy5 offers excellent sensitivity and minimal background interference. By following the detailed protocols and understanding the underlying principles, researchers can successfully generate high-quality labeled antibodies for their specific needs.
References
Application Notes and Protocols for Labeling Azide-Modified Cells with Cy5-PEG2-exo-BCN
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the fluorescent labeling of azide-modified cells using Cy5-PEG2-exo-BCN. This method utilizes a two-step bioorthogonal chemistry approach: first, the metabolic incorporation of azide-containing precursors into cellular biomolecules, and second, the specific covalent labeling of these azide groups with a Cy5-conjugated bicyclononyne (BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This copper-free click chemistry reaction is highly specific and biocompatible, making it ideal for labeling biomolecules in living cells and organisms without significant toxicity.[3][4] The Cy5 fluorophore allows for visualization in the far-red region of the spectrum, minimizing autofluorescence from cellular components.
The core of this technique lies in metabolic labeling, where cells are cultured with a precursor molecule containing an azide group. For example, peracetylated azido sugars like N-azidoacetylmannosamine (Ac4ManNAz) are readily taken up by cells and incorporated into glycans. The azide group serves as a chemical "handle" that can be specifically targeted by the BCN group of the this compound probe. The reaction between the strained alkyne (BCN) and the azide forms a stable triazole linkage, resulting in fluorescently labeled cells.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling
| Azido-Sugar Precursor | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Ac4ManNAz | HeLa, HEK293 | 25-50 µM | 1-3 days | |
| Ac4GalNAz | Various | 25-50 µM | 1-3 days | |
| Ac4GlcNAz | Various | 25-50 µM | 1-3 days |
Table 2: Recommended Reagent Concentrations and Incubation Times for SPAAC Labeling
| Reagent | Application | Recommended Concentration | Incubation Time | Temperature | Reference |
| This compound | Live-cell imaging | 5-20 µM | 30-60 minutes | 37°C | |
| This compound | Fixed-cell imaging | 10-25 µM | 1 hour | Room Temperature |
Table 3: Quantitative Comparison of Azide-Based Bioorthogonal Reactions
| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations | Reference |
| Staudinger Ligation | Azide, Engineered Phosphine | ~0.002 - 0.0077 | No metal catalyst, highly biocompatible. | Slow kinetics, potential for phosphine oxidation. | |
| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | ~1 - 100+ | Very fast kinetics, high yields. | Copper toxicity is a concern for live-cell applications. | |
| SPAAC | Azide, Strained Cyclooctyne (e.g., BCN) | ~0.01 - 1.0+ | No metal catalyst, excellent for live-cell and in-vivo imaging. | Slower than CuAAC, cyclooctyne reagents can be hydrophobic. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azido-Sugars
This protocol describes the incorporation of azide groups into cellular glycans using peracetylated azido-sugars.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well plate, chamber slides) and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells) overnight under standard culture conditions (37°C, 5% CO2).
-
Preparation of Azido-Sugar Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Incorporation: Dilute the Ac4ManNAz stock solution in complete culture medium to the desired final concentration (e.g., 25 µM). Remove the old medium from the cells and replace it with the azido-sugar-containing medium.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions to allow for metabolic incorporation of the azido-sugar into cellular glycans. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now azide-modified and ready for SPAAC labeling.
Protocol 2: SPAAC Labeling of Azide-Modified Cells with this compound (Live-Cell Imaging)
This protocol describes the labeling of azide-modified glycans on live cells.
Materials:
-
Azide-modified cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
(Optional) Hoechst 33342 or DAPI for nuclear counterstaining
Procedure:
-
Preparation of Staining Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM.
-
Labeling Reaction: Remove the wash buffer (PBS) from the azide-modified cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and the optional nuclear counterstain.
Protocol 3: SPAAC Labeling of Azide-Modified Cells with this compound (Fixed-Cell Imaging)
This protocol is suitable for intracellular and cell-surface labeling in fixed samples.
Materials:
-
Azide-modified cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound
-
Anhydrous DMSO
-
(Optional) DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Preparation of Staining Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in PBS to a final concentration of 10-25 µM.
-
SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the this compound staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Protocol 4: Quantitative Analysis of Labeling Efficiency by Flow Cytometry
This protocol allows for the quantification of the percentage of labeled cells and the fluorescence intensity.
Materials:
-
Azide-modified and Cy5-labeled suspension cells (or adherent cells detached with a non-enzymatic cell dissociation buffer)
-
Unlabeled azide-modified cells (negative control)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
(Optional) Viability dye
Procedure:
-
Cell Preparation: Following the labeling protocol, wash the cells twice with flow cytometry buffer and resuspend them at a concentration of 1 x 10^6 cells/mL.
-
(Optional) Viability Staining: If desired, stain the cells with a viability dye to exclude dead cells from the analysis.
-
Flow Cytometer Setup: Set up the flow cytometer with the appropriate laser and filter for Cy5 (e.g., 640 nm excitation laser and a 670/30 nm emission filter).
-
Analysis:
-
Run the unlabeled control cell sample to set the negative gate and determine the background fluorescence.
-
Acquire data for the Cy5-labeled cell sample.
-
Analyze the data to determine the percentage of Cy5-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
-
Visualizations
Caption: Workflow for labeling and analysis of azide-modified cells.
Caption: Bioorthogonal reaction between an azide and BCN.
Caption: Flow cytometry data analysis workflow.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Cy5-PEG2-exo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a critical tool for observing the dynamic processes within living systems. The advent of bioorthogonal chemistry has significantly advanced this field by enabling the specific labeling of biomolecules in their native environment with minimal perturbation. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction, has become a cornerstone of this approach due to its high selectivity and biocompatibility.[1][2]
This document provides detailed application notes and protocols for the use of Cy5-PEG2-exo-BCN, a fluorescent probe designed for live-cell imaging. This probe consists of a bright, far-red Cy5 fluorophore, a short polyethylene glycol (PEG) spacer to enhance solubility, and an exo-Bicyclo[6.1.0]nonyne (BCN) moiety. The strained alkyne of the BCN group reacts specifically and efficiently with azide-functionalized biomolecules, allowing for precise and robust fluorescent labeling in living cells.[3][4] These notes are intended to guide researchers in designing and executing successful live-cell imaging experiments to visualize a variety of biological processes, including protein glycosylation and trafficking.[5]
Principle of the Method
The experimental approach involves a two-step process:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. This precursor is processed by the cell's metabolic machinery and incorporated into the target biomolecule (e.g., glycans, proteins, or lipids).
-
Bioorthogonal Ligation: The azide-modified biomolecule is then covalently labeled by introducing this compound. The BCN moiety of the probe reacts with the azide group via SPAAC, resulting in the attachment of the Cy5 fluorophore to the target. The labeled biomolecules can then be visualized using fluorescence microscopy.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Reactive Group | exo-Bicyclo[6.1.0]nonyne (BCN) | |
| Reactive Partner | Azide (-N₃) | |
| Storage | Store at -20°C, protect from light and moisture |
Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.1 - 1 | Moderate reactivity with good stability. The exo isomer is generally more stable than the endo isomer. |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1 | Good balance of reactivity and stability. |
| DIBO (Dibenzocyclooctyne) | ~0.3 | High reactivity. |
| DIFO (Difluorinated cyclooctyne) | ~0.4 | High reactivity, but can be less stable. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the metabolic incorporation of an azide-containing sugar, N-azidoacetylmannosamine (Ac₄ManNAz), into cellular glycans for subsequent labeling.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Preparation of Azido Sugar Medium: Prepare a stock solution of Ac₄ManNAz in DMSO. Dilute the stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Metabolic Incorporation: Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and the turnover rate of the target glycans.
Protocol 2: Labeling of Azide-Modified Biomolecules with this compound
This protocol details the bioorthogonal reaction between the azide-modified cells and the this compound probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Labeling Medium: Immediately before use, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type and experimental setup to achieve a good signal-to-noise ratio.
-
Washing: Gently wash the azide-labeled cells twice with warm PBS to remove any residual azido sugar-containing medium.
-
Labeling Reaction: Add the labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. Shorter incubation times are generally preferred to minimize potential non-specific uptake and cytotoxicity.
-
Final Washes: Aspirate the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.
-
Imaging: Replace the PBS with fresh, pre-warmed live-cell imaging medium. The cells are now ready for imaging.
Protocol 3: Live-Cell Fluorescence Microscopy
This protocol provides general guidelines for imaging cells labeled with this compound.
Materials:
-
Labeled cells (from Protocol 2)
-
Fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂)
-
Appropriate filter set for Cy5 (e.g., Excitation: 620-650 nm, Emission: 660-700 nm)
-
Optional: Nuclear counterstain for live cells (e.g., Hoechst 33342)
Procedure:
-
Microscope Setup: Turn on the microscope and the environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.
-
Optional Counterstaining: If desired, incubate the cells with a live-cell nuclear stain according to the manufacturer's instructions.
-
Image Acquisition:
-
Place the imaging dish on the microscope stage.
-
Locate the cells using brightfield or DIC microscopy.
-
Switch to the fluorescence channel for Cy5.
-
Use the lowest possible excitation light intensity and the shortest exposure time that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Acquire images or time-lapse series as required for the experiment.
-
-
Data Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or dynamic changes over time.
Mandatory Visualizations
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: General Experimental Workflow for Live-Cell Imaging.
Caption: Visualizing Protein Glycosylation Pathway.
References
- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Intracellular Imaging of Protein-Specific Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with Cy5-PEG2-exo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of azide-modified oligonucleotides with Cy5-PEG2-exo-BCN. This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The bicyclo[6.1.0]nonyne (BCN) moiety on the Cy5-PEG2 reagent reacts specifically and efficiently with the azide group on the oligonucleotide to form a stable triazole linkage. This bioorthogonal reaction is conducted under mild conditions, making it ideal for labeling sensitive biomolecules like oligonucleotides without the need for a cytotoxic copper catalyst.[1][2][3][4] The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding in biological assays.[1]
Labeled oligonucleotides are crucial tools in a wide range of molecular biology applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.
Chemical Principle
The labeling reaction is based on the principles of copper-free click chemistry. The BCN group, a strained cyclooctyne, readily undergoes a [3+2] cycloaddition reaction with an azide-functionalized oligonucleotide. This reaction is highly selective and forms a stable triazole bond, covalently linking the Cy5 dye to the oligonucleotide.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the labeling of an azide-modified oligonucleotide with a BCN-functionalized dye. Please note that actual results may vary depending on the specific oligonucleotide sequence, purity of starting materials, and optimization of reaction conditions.
| Parameter | Recommended Range/Value | Notes |
| Oligonucleotide Concentration | 1-5 mM | Higher concentrations can improve reaction kinetics. |
| This compound (Molar Excess) | 2 to 10-fold | A molar excess of the dye ensures efficient labeling of the oligonucleotide. |
| Reaction Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 with <20% DMSO | A co-solvent like DMSO is often necessary to fully dissolve the BCN reagent. |
| Reaction Temperature | 20-25°C (Room Temperature) | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 2-12 hours | Overnight incubation is common to ensure high labeling efficiency. |
| Labeling Efficiency | >90% | Typically determined by HPLC analysis. |
| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Effective for separating the labeled oligonucleotide from unreacted dye and oligonucleotide. |
| Final Product Purity | >95% | Assessed by analytical HPLC. |
Experimental Protocols
Materials and Reagents
-
Azide-modified oligonucleotide (lyophilized)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
For HPLC Purification:
-
Acetonitrile (HPLC grade)
-
0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Reagent Preparation
-
Azide-Modified Oligonucleotide Solution: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water or 1X PBS to a final concentration of 1-5 mM.
-
This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh before use.
Oligonucleotide Labeling Protocol
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide solution with a 2 to 10-fold molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain the solubility and stability of the oligonucleotide.
-
Gently vortex the reaction mixture to ensure it is homogenous.
-
Incubate the reaction at room temperature (20-25°C) for 2-12 hours. For optimal yield, an overnight incubation is often recommended. Protect the reaction from light by wrapping the tube in aluminum foil, as Cy5 is a light-sensitive dye.
Purification of the Labeled Oligonucleotide
Purification of the Cy5-labeled oligonucleotide is critical to remove unreacted dye and any unlabeled oligonucleotide. Reverse-phase HPLC is the recommended method for achieving high purity.
-
HPLC Setup:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1 M TEAA in nuclease-free water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% Acetonitrile over 30 minutes).
-
Detection: Monitor the absorbance at both 260 nm (for the oligonucleotide) and 650 nm (for Cy5).
-
-
Purification Procedure:
-
Dilute the reaction mixture with Mobile Phase A before injection.
-
Inject the diluted sample onto the equilibrated HPLC column.
-
Collect fractions and monitor the chromatogram. The desired Cy5-labeled oligonucleotide will absorb at both 260 nm and 650 nm and will typically elute later than the unlabeled oligonucleotide due to the hydrophobicity of the Cy5 dye.
-
Pool the fractions containing the pure labeled oligonucleotide.
-
-
Desalting and Lyophilization:
-
Remove the acetonitrile and volatile TEAA buffer from the pooled fractions using a vacuum concentrator (e.g., SpeedVac) or by lyophilization (freeze-drying).
-
The resulting pellet is the purified Cy5-labeled oligonucleotide.
-
Characterization of the Labeled Oligonucleotide
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC. A single major peak that absorbs at both 260 nm and 650 nm indicates a pure product.
-
Quantification:
-
Resuspend the lyophilized oligonucleotide in a known volume of nuclease-free water.
-
Measure the absorbance at 260 nm (A260) and 650 nm (A650) using a UV-Vis spectrophotometer.
-
The concentration of the oligonucleotide can be calculated using its molar extinction coefficient at 260 nm.
-
The concentration of Cy5 can be calculated using its molar extinction coefficient at 650 nm (typically ~250,000 L·mol⁻¹·cm⁻¹).
-
-
Mass Spectrometry: Confirm the identity of the labeled oligonucleotide by mass spectrometry (e.g., ESI-MS). The observed molecular weight should correspond to the calculated mass of the Cy5-oligonucleotide conjugate.
Diagrams
Signaling Pathway/Chemical Reaction
Caption: Chemical reaction scheme for SPAAC labeling.
Experimental Workflow
References
Application Notes and Protocols for Cy5-PEG2-exo-BCN in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG2-exo-BCN is a fluorescent probe designed for the efficient labeling of azide-modified biomolecules through copper-free click chemistry. This reagent features a bright, far-red Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a highly reactive exo-bicyclo[6.1.0]nonyne (BCN) moiety. The strain-promoted alkyne-azide cycloaddition (SPAAC) between BCN and an azide is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native cellular processes.[1] This makes this compound an ideal tool for a variety of flow cytometry applications, including the detection and quantification of metabolically labeled cells, tracking cell-cell interactions, and evaluating the target engagement of therapeutic agents.
The PEG linker enhances the solubility and reduces non-specific binding of the probe, while the Cy5 fluorophore is well-suited for flow cytometry due to its high extinction coefficient, good quantum yield, and emission in the far-red spectrum, which minimizes interference from cellular autofluorescence.
Principle of the Technology
The core of this labeling strategy is a two-step process involving metabolic labeling followed by a bioorthogonal click reaction.
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For example, to label cell surface glycans, an unnatural azido-sugar such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is added to the culture medium.[2] Cellular enzymes process this sugar and incorporate it into nascent glycans, resulting in the display of azide groups on cell surface glycoproteins.[3] Similarly, proteins can be labeled by introducing an azide-containing amino acid analog like L-azidohomoalanine (AHA).[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The strained alkyne in the BCN group reacts spontaneously and covalently with the azide group, forming a stable triazole linkage.[5] This "click" reaction is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The resulting fluorescently labeled cells can then be readily analyzed by flow cytometry.
Data Presentation
The efficiency of cell labeling with this compound is dependent on several factors, including the concentration of the azide-containing metabolic precursor and the this compound probe, as well as incubation times. The following tables provide a summary of typical experimental parameters and expected outcomes based on data from analogous cyclooctyne-fluorophore probes.
Table 1: Recommended Concentrations for Metabolic Labeling
| Metabolic Precursor | Cell Type | Recommended Concentration (µM) | Incubation Time (hours) |
| Ac₄ManNAz (for glycans) | Various mammalian cell lines | 25 - 50 | 48 - 72 |
| L-azidohomoalanine (AHA) (for proteins) | Various mammalian cell lines | 25 - 50 | 4 - 24 |
Table 2: Recommended Conditions for SPAAC Reaction with this compound
| Parameter | Recommended Value |
| This compound Concentration (µM) | 10 - 50 |
| Incubation Time (minutes) | 15 - 60 |
| Temperature (°C) | 25 - 37 |
| Reaction Buffer | PBS or complete culture medium |
Table 3: Illustrative Flow Cytometry Data
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
| Jurkat | Untreated Control | 150 |
| Jurkat | Ac₄ManNAz only | 165 |
| Jurkat | This compound only | 250 |
| Jurkat | Ac₄ManNAz + this compound | 8,500 |
Note: The data presented in these tables are illustrative and may require optimization for specific cell types and experimental conditions.
Experimental Protocols
Protocol 1: General Labeling of Cell Surface Glycans for Flow Cytometry
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with this compound.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with appropriate lasers and filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂). Include a negative control of cells cultured without Ac₄ManNAz.
-
-
Cell Harvesting:
-
For adherent cells, detach them using a gentle dissociation reagent.
-
For suspension cells, pellet them by centrifugation (300 x g, 5 minutes).
-
Wash the cells twice with PBS.
-
-
SPAAC Reaction:
-
Resuspend the cells in staining buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare a working solution of this compound in staining buffer at a final concentration of 10-50 µM.
-
Add the this compound solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with 1 mL of staining buffer to remove unreacted probe. Centrifuge at 300 x g for 5 minutes between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of staining buffer and transfer to flow cytometry tubes.
-
Analyze the cells on a flow cytometer. Record the fluorescence intensity of the labeled cells and the unlabeled control cells.
-
Applications in Drug Development
Monitoring Antibody-Drug Conjugate (ADC) Target Engagement and Internalization
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The efficacy of an ADC is dependent on its ability to bind to its target antigen on the cell surface and subsequently be internalized. Flow cytometry combined with bioorthogonal chemistry offers a powerful method to study these processes.
An ADC can be engineered to contain an azide group. After administration to cells, the binding and internalization of the ADC can be monitored by labeling the cells with this compound. This allows for the quantification of both surface-bound and internalized ADC, providing crucial data on the drug's pharmacokinetic and pharmacodynamic properties.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. O-GlcNAcylation regulates epidermal growth factor receptor intracellular trafficking and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cy5-PEG2-exo-BCN in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cy5-PEG2-exo-BCN for the fluorescent labeling of azide-modified biomolecules in sample preparation for fluorescence microscopy. This reagent is a powerful tool for visualizing and tracking molecules in a variety of research and drug development applications.
Introduction
This compound is a fluorescent labeling reagent that combines a bright, far-red Cyanine 5 (Cy5) fluorophore with a bicyclo[6.1.0]nonyne (BCN) moiety.[1] The BCN group is a strained alkyne that readily and specifically reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living cells and other complex biological samples. The polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the molecule.
Principle of a Bioorthogonal Reaction
The core of this labeling technology is the SPAAC reaction, a cornerstone of bioorthogonal chemistry. This reaction allows for the specific covalent labeling of a target molecule that has been metabolically, enzymatically, or chemically engineered to contain an azide group. The inherent ring strain of the BCN group drives a rapid and irreversible reaction with the azide, forming a stable triazole linkage. This process is highly selective and does not interfere with native biological processes.
Diagram of the SPAAC Reaction
Caption: The reaction between an azide-modified biomolecule and this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound, which is essential for designing and executing fluorescence microscopy experiments.
| Property | Value | Notes |
| Fluorophore | Cyanine 5 (Cy5) | A bright and photostable far-red fluorescent dye. |
| Excitation Maximum (λex) | ~650 nm | Optimal excitation wavelength for achieving maximum fluorescence intensity. |
| Emission Maximum (λem) | ~670 nm | The peak wavelength of the emitted fluorescence. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5) | A measure of how strongly the molecule absorbs light at the excitation maximum. This value is for the unconjugated Cy5 fluorophore. |
| Quantum Yield (Φ) | ~0.27 (for Cy5) | The efficiency of converting absorbed light into emitted fluorescence. This value is for the unconjugated Cy5 fluorophore. |
| Reactive Group | exo-Bicyclo[6.1.0]nonyne (BCN) | A strained alkyne for copper-free click chemistry. |
| Linker | Polyethylene Glycol (PEG) | A short PEG linker (PEG2) enhances solubility and reduces non-specific binding. |
| Molecular Weight | Approximately 825.5 g/mol | |
| Solubility | Soluble in DMSO and DMF | Prepare stock solutions in these solvents before diluting into aqueous buffers. |
Experimental Protocols
The following protocols provide a general framework for labeling azide-modified biomolecules in cells for fluorescence microscopy. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.
Protocol 1: General Labeling of Azide-Modified Proteins in Fixed Cells
This protocol is suitable for labeling proteins that have been metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA) and subsequently fixed.
Materials:
-
Cells cultured on coverslips with metabolically incorporated azide groups
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Workflow Diagram for Fixed Cell Labeling
Caption: Workflow for labeling azide-modified proteins in fixed cells.
Procedure:
-
Cell Culture and Azide Incorporation: Culture cells of interest on coverslips. Introduce the azide-containing metabolic precursor (e.g., AHA) into the culture medium and incubate for a sufficient period to allow for incorporation into newly synthesized proteins.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 3% BSA in PBS for 30-60 minutes at room temperature.
-
Preparation of this compound Staining Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in PBS to a final working concentration of 5-50 µM.
-
Labeling Reaction: Remove the blocking buffer and add the this compound staining solution to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three to five times with PBS to remove any unreacted dye.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using a mounting medium, optionally containing DAPI for nuclear staining. Image the sample using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Protocol 2: Labeling of Azide-Modified Biomolecules in Live Cells
This protocol is designed for labeling azide-modified biomolecules on the surface of or within live cells.
Materials:
-
Live cells with metabolically incorporated azide groups
-
This compound
-
Anhydrous DMSO or DMF
-
Complete cell culture medium or live-cell imaging buffer
-
Hoechst 33342 (optional, for live-cell nuclear staining)
Workflow Diagram for Live Cell Labeling
Caption: Workflow for labeling azide-modified biomolecules in live cells.
Procedure:
-
Cell Culture and Azide Incorporation: Culture cells in a suitable imaging dish (e.g., glass-bottom dish). Introduce the azide-containing metabolic precursor into the culture medium and incubate for a period sufficient for incorporation.
-
Preparation of Staining Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution into pre-warmed complete cell culture medium or live-cell imaging buffer to a final working concentration of 5-25 µM.
-
Labeling Reaction: Gently wash the cells twice with pre-warmed medium. Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed medium to remove unreacted dye.
-
Nuclear Counterstaining (Optional): If desired, incubate the cells with a live-cell nuclear stain such as Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Use appropriate laser lines and filters for Cy5.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inefficient incorporation of the azide precursor.- Insufficient concentration of this compound.- Short incubation time.- Degradation of the Cy5 dye. | - Optimize the concentration and incubation time of the azide precursor.- Increase the concentration of this compound (e.g., up to 100 µM).- Increase the incubation time for the labeling reaction.- Ensure proper storage of this compound (at -20°C, protected from light and moisture) and prepare fresh staining solutions. |
| High Background Signal | - Incomplete removal of unreacted dye.- Non-specific binding of the dye to cellular components.- Autofluorescence of cells or medium. | - Increase the number and duration of wash steps after labeling.- For fixed cells, ensure the blocking step is performed adequately. For live cells, consider using a serum-free medium during labeling.- Image cells in a phenol red-free medium.- Acquire an image of unlabeled control cells to determine the level of autofluorescence and adjust imaging settings accordingly. |
| Cell Toxicity (Live-Cell Imaging) | - High concentration of DMSO in the final staining solution.- High concentration of this compound.- Phototoxicity from excessive light exposure. | - Ensure the final concentration of DMSO is below 0.5%.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye.- Minimize the exposure time and intensity of the excitation light during imaging. |
Applications in Drug Development
The use of this compound in conjunction with bioorthogonal chemistry offers significant advantages in various stages of drug discovery and development:
-
Target Identification and Validation: Visualize the localization and trafficking of a target protein that has been metabolically labeled with an azide-containing amino acid.
-
Drug-Target Engagement: Develop assays to monitor the binding of an azide-modified drug candidate to its cellular target.
-
High-Content Screening: Utilize automated fluorescence microscopy to screen for compounds that alter the expression, localization, or post-translational modification of a target of interest.
-
In Vivo Imaging: The far-red emission of Cy5 is well-suited for in vivo imaging studies due to reduced tissue autofluorescence in this spectral region.
By providing a robust and specific method for fluorescently labeling biomolecules, this compound is a valuable tool for researchers and professionals in the pursuit of novel therapeutics.
References
Application Notes and Protocols for the Purification of Cy5-PEG2-exo-BCN Labeled Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the purification of biomolecules labeled with Cy5-PEG2-exo-BCN. The successful purification of these conjugates is critical for downstream applications, ensuring the removal of unconjugated dye, excess labeling reagents, and aggregated or fragmented biomolecules. This note outlines common purification strategies, including Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX), and provides exemplary data to guide researchers in selecting the optimal purification method.
The this compound linker combines a bright, far-red fluorescent Cy5 dye with a short polyethylene glycol (PEG) spacer and a reactive bicyclononyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This combination allows for efficient and specific labeling of azide-modified biomolecules. Proper purification is essential to achieve a homogenous product with a well-defined dye-to-biomolecule ratio, which is crucial for the accuracy and reproducibility of subsequent experiments.
Overview of Potential Contaminants
Following a labeling reaction with this compound, the crude mixture may contain several impurities that need to be removed:
-
Unconjugated this compound: Free dye that did not react with the target biomolecule. Its presence can lead to high background signals in fluorescence-based assays.
-
Unlabeled Biomolecule: The portion of the target biomolecule that did not get labeled. This can lead to an underestimation of the signal in functional assays.
-
Aggregates: High concentrations of biomolecules or the hydrophobic nature of the dye can sometimes induce aggregation.[1][2] Aggregates can interfere with biological activity and cause non-specific interactions.
-
Hydrolyzed/Side-Reaction Products: The reactive BCN group or the Cy5 dye itself may undergo side reactions, leading to non-functional products.
Purification Strategies and Comparative Data
The choice of purification method depends on the physicochemical properties of the target biomolecule (e.g., size, charge, hydrophobicity) and the nature of the impurities. Below is a summary of commonly used techniques with representative data.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[3] It is a mild, non-denaturing technique ideal for removing small molecules like unconjugated dye from larger biomolecule conjugates.[4]
Table 1: Representative Data for SEC Purification of a Cy5-Labeled Antibody
| Parameter | Crude Labeled Antibody | Purified Labeled Antibody |
| Total Protein (mg) | 5.0 | 4.6 |
| Purity (by SEC-HPLC, % monomer) | 85% | >98% |
| Degree of Labeling (DOL) | 2.1 | 2.0 |
| Recovery (%) | - | 92% |
Data are representative and may vary depending on the specific biomolecule and experimental conditions.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity.[5] The conjugation of the hydrophobic Cy5 dye increases the hydrophobicity of the biomolecule, allowing for the separation of species with different degrees of labeling (drug-to-antibody ratio, DAR, in the context of antibody-drug conjugates).
Table 2: Representative Data for HIC Purification of a Cy5-Labeled Antibody-Drug Conjugate (ADC)
| Species | Crude ADC (% Peak Area) | Purified ADC Fraction (DAR 4) (% Peak Area) |
| Unconjugated Antibody (DAR 0) | 15% | <1% |
| DAR 2 | 35% | 5% |
| DAR 4 | 40% | >90% |
| DAR 6 | 10% | 4% |
| Recovery of DAR 4 Species (%) | - | ~75% |
Data are representative and may vary depending on the specific ADC and purification conditions.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. Labeling with Cy5 can alter the charge of the biomolecule, particularly if the conjugation occurs at a charged amino acid residue. IEX is effective in separating charge variants of the labeled conjugate.
Table 3: Representative Data for IEX Purification of a Cy5-Labeled Monoclonal Antibody (mAb)
| Variant | Crude Labeled mAb (% Peak Area) | Purified Main Peak (% Peak Area) |
| Acidic Variants | 20% | <5% |
| Main Peak | 65% | >95% |
| Basic Variants | 15% | <1% |
| Recovery of Main Peak (%) | - | ~85% |
Data are representative and may vary depending on the specific mAb and purification conditions.
Experimental Protocols
General Workflow for Purification
The following diagram illustrates a general workflow for the purification of this compound labeled conjugates.
Caption: General purification workflow for Cy5-labeled conjugates.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unconjugated this compound from the labeled biomolecule.
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL, Cytiva)
-
Chromatography system (e.g., ÄKTA pure, Cytiva)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Crude this compound labeled conjugate
-
0.22 µm syringe filter
Procedure:
-
System Preparation: Equilibrate the chromatography system and the SEC column with at least two column volumes of PBS at a flow rate of 0.5 mL/min.
-
Sample Preparation: Filter the crude labeled conjugate solution through a 0.22 µm syringe filter to remove any precipitates.
-
Sample Injection: Inject a sample volume corresponding to 0.5-2% of the total column volume onto the column.
-
Elution: Perform an isocratic elution with PBS at a flow rate of 0.5 mL/min.
-
Fraction Collection: Collect fractions based on the UV absorbance at 280 nm (for the biomolecule) and 650 nm (for the Cy5 dye). The labeled conjugate will elute first, followed by the smaller, unconjugated dye.
-
Analysis: Pool the fractions containing the purified conjugate and analyze for purity by analytical SEC, and determine the protein concentration and degree of labeling.
Protocol 2: Quality Control - Determination of Concentration and Degree of Labeling (DOL)
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Purified Cy5-labeled conjugate
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650).
-
Protein Concentration Calculation:
-
First, correct the A280 reading for the absorbance of the Cy5 dye at 280 nm. A typical correction factor (CF) for Cy5 is approximately 0.05 (A280/A650).
-
Corrected A280 = A280 - (A650 x CF)
-
Protein Concentration (mg/mL) = Corrected A280 / (Molar extinction coefficient of protein in mg/mL/cm)
-
Protein Concentration (M) = Protein Concentration (mg/mL) / Molecular Weight of protein ( g/mol )
-
-
Degree of Labeling (DOL) Calculation:
-
DOL = A650 / (Molar extinction coefficient of Cy5 at 650 nm x Protein Concentration (M))
-
The molar extinction coefficient of Cy5 is approximately 250,000 M⁻¹cm⁻¹.
-
Table 4: Molar Extinction Coefficients
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Cy5 | ~650 | 250,000 |
| Typical IgG | 280 | ~210,000 |
Troubleshooting
Problem: Protein precipitation after labeling. Possible Cause: Increased hydrophobicity due to the dye. Solution:
-
Reduce the dye-to-biomolecule ratio during labeling.
-
Perform the labeling reaction in a buffer containing a mild solubilizing agent (e.g., 5% glycerol).
-
Purify the conjugate promptly after the reaction.
Problem: Low recovery after purification. Possible Cause: Non-specific binding of the conjugate to the chromatography resin. Solution:
-
For SEC, ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions.
-
For HIC and IEX, optimize the binding and elution conditions (salt concentration, pH).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the properties of the labeled conjugate and the choice of purification method.
Caption: Logic for selecting a purification method.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfu.ca [sfu.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. In-depth size and charge variants characterization of monoclonal antibody with native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
How to improve low labeling efficiency with Cy5-PEG2-exo-BCN
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing labeling experiments with Cy5-PEG2-exo-BCN and overcoming challenges related to low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bifunctional labeling reagent. It consists of a Cyanine 5 (Cy5) fluorophore, a short polyethylene glycol (PEG2) spacer, and an exo-Bicyclononyne (exo-BCN) moiety. The labeling mechanism is based on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[1][2][3] The highly strained exo-BCN alkyne reacts specifically and covalently with an azide-modified target molecule (e.g., a protein, oligonucleotide, or small molecule) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][4]
Q2: What is the purpose of the PEG2 linker in this compound?
The polyethylene glycol (PEG) spacer serves several important functions:
-
Enhances Solubility: The hydrophilic PEG linker increases the water solubility of the otherwise hydrophobic Cy5 and BCN moieties, which can prevent aggregation and improve handling in aqueous buffers.
-
Improves Reaction Kinetics: The PEG linker can increase the rate of the SPAAC reaction.
-
Reduces Steric Hindrance: The spacer arm physically separates the bulky Cy5 dye from the target molecule, which can minimize potential interference with the biomolecule's function and reduce quenching effects.
-
Improves Pharmacokinetics: In therapeutic applications, PEGylation can increase the in vivo circulation half-life of a molecule.
Q3: What are the optimal storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored at -20°C, protected from light and moisture. Before use, allow the reagent to warm to room temperature. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly. For aqueous solutions, use amine-free buffers.
Q4: How do I purify my Cy5-labeled biomolecule?
After the labeling reaction, it is crucial to remove any unreacted this compound to avoid high background fluorescence and inaccurate quantification. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Gel filtration resins (e.g., Sephadex G-25) are effective for separating the larger labeled protein from the smaller, free dye.
-
Dialysis: This method is suitable for removing small molecules from larger proteins.
-
Spin Columns: Pre-packed spin columns offer a quick and convenient method for buffer exchange and removal of excess dye.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for high-resolution purification, particularly for oligonucleotides and peptides.
Troubleshooting Guide: Low Labeling Efficiency
Low fluorescence signal or a low degree of labeling (DOL) are common issues in bioconjugation. The following guide provides potential causes and solutions to improve your labeling efficiency with this compound.
Problem 1: Low or No Fluorescence Signal After Labeling
This is the most common indicator of a failed or inefficient labeling reaction. Use the following table to diagnose and address the issue.
| Potential Cause | Recommended Solution |
| Inefficient SPAAC Reaction | Optimize Reaction Conditions: Increase the incubation time (e.g., up to 24-48 hours) and/or temperature (e.g., room temperature or 37°C, if the biomolecule is stable). Ensure the reaction buffer is at an optimal pH (typically 7.5-8.5). HEPES buffer has been shown to improve reaction rates compared to PBS. |
| Increase Reactant Concentrations: Higher concentrations of the azide-modified molecule and this compound can increase the reaction rate. | |
| Degradation of Reagents | Use Fresh Reagents: Ensure the this compound has been stored correctly and prepare fresh stock solutions before each experiment. Azide-modified biomolecules should also be handled according to their stability profile. |
| Steric Hindrance | Check Modification Site: The azide group on the target biomolecule may be in a sterically hindered location. If possible, redesign the azide incorporation site to be more accessible. The PEG2 linker in this compound helps to mitigate some steric hindrance. |
| Solubility Issues | Ensure Homogeneous Reaction Mixture: Poor solubility of either reactant can significantly reduce reaction rates. The PEG2 linker enhances the solubility of the dye. If the target molecule has low solubility, consider adding a small amount of a compatible organic co-solvent (e.g., DMSO, DMF), ensuring it does not exceed 10% to avoid protein denaturation. |
| Side Reactions of BCN | Avoid Thiols: BCN can react with free thiols (e.g., from cysteine residues or reducing agents like DTT). If your protein contains reactive cysteines, they can be blocked prior to the SPAAC reaction. Alternatively, a low concentration of β-mercaptoethanol (β-ME) can be added to reduce the unwanted reaction with cysteine residues. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your labeled molecule.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unreacted Dye | Optimize Purification: Repeat the purification step or use a more stringent method. For SEC, use a column with a larger bed volume. For dialysis, increase the number of buffer changes and the total dialysis time. |
| Non-Specific Binding of the Dye | Add a Blocking Agent: For cell-based assays, pre-incubate with a blocking buffer (e.g., containing BSA) to reduce non-specific binding of the dye to surfaces. |
| Autofluorescence | Use Appropriate Controls: Image unlabeled samples to determine the level of natural autofluorescence. For samples with high autofluorescence in the green and yellow regions, using a far-red dye like Cy5 is advantageous. If autofluorescence is still an issue, consider using a narrower bandpass emission filter or spectral unmixing if your imaging system supports it. |
Problem 3: Low Signal Due to Cy5 Quenching
Even with successful labeling, the fluorescence signal can be weak due to quenching.
| Potential Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Optimize Dye:Molecule Ratio: A high number of Cy5 molecules in close proximity on a single biomolecule can lead to self-quenching. Reduce the molar ratio of this compound to your target molecule during the labeling reaction to achieve a lower DOL. The optimal DOL for maximum fluorescence is often between 2 and 4 for antibodies. |
| Environmental Effects | Check Buffer Components: Certain substances, such as iodide and some metal ions (e.g., Cu2+, Hg2+, Fe3+), can quench Cy5 fluorescence. Ensure your final buffer is free of known quenchers. |
| Aggregation of Labeled Molecule | Improve Solubility: Aggregation can bring Cy5 molecules into close proximity, leading to quenching. Ensure the labeled molecule is fully solubilized. The PEG2 linker helps to reduce aggregation. Adding a small amount of a non-ionic detergent (e.g., Tween-20) may also help. |
| Photobleaching | Minimize Light Exposure: Cy5 can be susceptible to photobleaching (irreversible loss of fluorescence upon excitation). Use the lowest possible excitation intensity and shortest exposure times during imaging. Consider using antifade reagents in your mounting medium. |
Quantitative Data Summary
The following tables provide typical quantitative data relevant to this compound labeling experiments. Note that optimal conditions and results will vary depending on the specific biomolecule and experimental setup.
Table 1: Reaction Kinetics of BCN with Azides
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| exo-BCN | Benzyl Azide | 0.19 | |
| endo-BCN | Benzyl Azide | 0.29 | |
| BCN | Phenyl Azide | Faster than with Benzyl Azide | |
| BCN | 4-Azidopyridine | ~10-fold faster than Benzyl Azide | |
| DBCO-PEG5 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 |
Table 2: Spectroscopic Properties of Cy5
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Molar Extinction Coefficient (ε) at λmax | 250,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF₂₈₀ = A₂₈₀/Aₘₐₓ) | ~0.05 |
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein
This protocol provides a general starting point for labeling an azide-modified protein with this compound. Optimization of reactant concentrations, incubation time, and temperature may be necessary.
Materials:
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Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.5-8.5
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This compound
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Anhydrous DMSO or DMF
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Purification column (e.g., Sephadex G-25 spin column)
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Reaction tubes (protect from light)
Procedure:
-
Prepare Protein Solution: Adjust the concentration of your azide-modified protein to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
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Labeling Reaction:
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Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
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The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
-
-
Purification:
-
Remove the unreacted dye using a spin desalting column, size-exclusion chromatography, or dialysis.
-
Equilibrate the column or dialysis membrane with your desired storage buffer (e.g., PBS).
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Apply the reaction mixture to the column and collect the purified, labeled protein according to the manufacturer's instructions.
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Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each biomolecule.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, Aₘₐₓ) using a spectrophotometer.
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Calculate Protein Concentration:
-
Correct the absorbance at 280 nm for the contribution of the Cy5 dye: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) (Use CF₂₈₀ ≈ 0.05 for Cy5)
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Calculate the molar concentration of the protein: [Protein] (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of your protein at 280 nm)
-
-
Calculate Dye Concentration:
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[Dye] (M) = Aₘₐₓ / ε_dye (where ε_dye for Cy5 is 250,000 M⁻¹cm⁻¹)
-
-
Calculate DOL:
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DOL = [Dye] / [Protein]
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Example Calculation:
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A₂₈₀ = 1.2
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A₆₅₀ = 0.5
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ε_protein = 210,000 M⁻¹cm⁻¹
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Corrected A₂₈₀ = 1.2 - (0.5 × 0.05) = 1.175
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[Protein] = 1.175 / 210,000 = 5.6 x 10⁻⁶ M
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[Dye] = 0.5 / 250,000 = 2.0 x 10⁻⁶ M
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DOL = (2.0 x 10⁻⁶) / (5.6 x 10⁻⁶) ≈ 0.36
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Cy5-PEG2-exo-BCN Reaction Troubleshooting and Technical Support Center
Welcome to the technical support center for the Cy5-PEG2-exo-BCN reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you overcome common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the this compound labeling reaction, which typically involves a strain-promoted alkyne-azide cycloaddition (SPAAC).
Q1: Why is my conjugation yield consistently low?
A1: Low conjugation yield in a SPAAC reaction can stem from several factors. Here are the most common causes and their solutions:
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Degraded BCN Reagent: Bicyclononyne (BCN) reagents can be sensitive to environmental conditions.[1] Ensure your this compound is stored at -20°C, protected from light and moisture, and that solutions are prepared fresh before each experiment.[1][2]
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Suboptimal Reaction Buffer: The pH and composition of your reaction buffer are critical. The ideal pH for SPAAC reactions is generally between 7 and 8.5.[1] Avoid buffers containing primary or secondary amines, such as Tris, if you are using an NHS-ester activated BCN for initial protein modification, as these can compete with the desired reaction.[1]
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Steric Hindrance: The azide group on your target molecule might be in a sterically hindered position, preventing the bulky this compound from accessing it. The PEG linker is designed to minimize this, but if you continue to face issues, you may need to consider a longer PEG chain if available.
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Incorrect Molar Ratio: The ratio of reactants is key. For the SPAAC step, a 1.5 to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized molecule is a good starting point. If you are first activating a biomolecule with a BCN-NHS ester, a 20-30 fold molar excess of the linker may be necessary.
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Hydrolysis of BCN Reagent: BCN can be susceptible to degradation in highly acidic or oxidative environments. Ensure your reaction conditions are not exposing the reagent to these harsh conditions.
Q2: I'm observing high background fluorescence in my imaging experiments. What could be the cause?
A2: High background signal often points to the presence of unbound Cy5 dye.
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Inadequate Purification: It is crucial to remove all unconjugated this compound after the reaction. The presence of free dye can lead to non-specific binding and high background fluorescence.
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Hydrophobic Aggregation: The BCN group has a hydrophobic nature which can lead to non-specific binding and aggregation. While the PEG linker improves solubility, extensive washing with buffers containing a mild non-ionic detergent (e.g., Tween-20) can help reduce this.
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Purity of Reagents: Ensure the purity of both your BCN-labeled molecule and your azide-containing target. Impurities can lead to non-specific signals.
Q3: My Cy5 signal appears to be weak or is photobleaching quickly. How can I improve it?
A3: The photophysical properties of Cy5 can be influenced by several factors.
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Fluorescence Quenching: At high labeling ratios (a high degree of labeling), Cy5 dyes can quench each other, leading to a decrease in fluorescence. It is recommended to optimize the dye-to-biomolecule ratio to achieve a balance between signal strength and quenching.
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Photostability: Cy5 is known to be susceptible to photobleaching, especially under high-intensity illumination. Consider using an anti-fade mounting medium for microscopy or reducing the excitation light intensity and exposure time. The conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (COT) has also been shown to enhance Cy5 photostability.
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Environmental Sensitivity: The fluorescence of cyanine dyes can be sensitive to their local environment. Changes in pH or the polarity of the solvent can affect fluorescence intensity.
Quantitative Data Summary
The efficiency of the SPAAC reaction is largely determined by the second-order rate constant (k₂) of the specific cyclooctyne and azide pair. While the exact rate constant for this compound will depend on the azide partner, the following table provides a comparison of common cyclooctynes to give a relative sense of reactivity.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
Note: These values are approximate and can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
Below are generalized protocols for a two-step labeling process: 1) Introduction of an azide into a biomolecule (if not already present), and 2) The SPAAC reaction with this compound.
Protocol 1: General Protein Labeling with an Azide-NHS Ester
This protocol is for introducing an azide group onto a protein using an NHS ester crosslinker.
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Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
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Prepare the Azide-NHS Ester Stock Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Perform the Labeling Reaction: Add a 10-20 fold molar excess of the Azide-NHS ester to the protein solution. Incubate for 1 hour at room temperature or 2 hours at 4°C.
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Purify the Azide-Labeled Protein: Remove the excess, unreacted azide linker using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol details the conjugation of the azide-labeled biomolecule with this compound.
-
Prepare the Reagents:
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Dissolve the azide-labeled biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound in DMSO or another suitable organic solvent to create a stock solution.
-
-
Reaction Setup: Mix the azide-labeled biomolecule with a 1.5-5 fold molar excess of the this compound. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.
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Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized.
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Purification: Remove the unreacted this compound using a suitable method based on the properties of your biomolecule:
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Size-Exclusion Chromatography (SEC): Effective for separating the labeled biomolecule from the smaller, free dye.
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Dialysis: A good option for larger biomolecules. Ensure the molecular weight cutoff (MWCO) of the membrane is appropriate to retain your labeled molecule while allowing the free dye to pass through.
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Ethanol Precipitation: Suitable for oligonucleotides.
-
Diagrams
Experimental Workflow for this compound Conjugation
A generalized workflow for biomolecule labeling using this compound.
Troubleshooting Logic for Low Conjugation Yield
A decision tree for troubleshooting low yield in this compound reactions.
References
Technical Support Center: Optimizing Cy5-PEG2-exo-BCN Conjugation
Welcome to the technical support center for optimizing your Cy5-PEG2-exo-BCN conjugation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve successful and efficient conjugation of your azide-containing biomolecules with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for conjugating this compound to my azide-modified molecule?
A1: The optimal buffer for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, such as the conjugation of this compound, is crucial for efficiency. Generally, aqueous buffers at a pH range of 7-9 are recommended.[1] A common starting point is Phosphate-Buffered Saline (PBS) at pH 7.4. It is critical to avoid buffers containing primary amines (e.g., Tris) or azides, as these can compete with the reaction.[2]
Q2: What is the recommended temperature and reaction time for the conjugation?
A2: SPAAC reactions are typically efficient at room temperature (around 20-25°C).[] However, incubating at 37°C can sometimes increase the reaction rate.[4] Reaction times can vary from less than 12 hours to longer, depending on the concentration of reactants and the specific biomolecules involved.[2] Monitoring the reaction progress is recommended to determine the optimal time.
Q3: My conjugation yield is low. What are the possible causes and how can I troubleshoot this?
A3: Low conjugation yield can be attributed to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include suboptimal buffer conditions, degradation of the BCN reagent, and issues with the azide-modified molecule.
Q4: How can I purify the final Cy5-conjugated product?
A4: Purification is essential to remove unreacted this compound and other reagents. The choice of method depends on the nature of your biomolecule. Common techniques include:
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Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for purifying proteins and larger biomolecules from smaller dye molecules.
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Affinity Chromatography: Can be used if your biomolecule has a specific tag (e.g., His-tag).
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for purifying peptides and oligonucleotides.
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Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Can be used to purify labeled proteins and peptide nucleic acids (PNAs).
Q5: Is the exo isomer of BCN important for this reaction?
A5: Bicyclononyne (BCN) exists as two diastereomers: exo and endo. While both are reactive in SPAAC, the endo isomer is sometimes reported to be slightly more reactive. However, the synthesis of BCN often yields a higher proportion of the exo isomer. For most applications, the reactivity of exo-BCN is sufficient for efficient conjugation.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal Buffer pH: The pH of the reaction buffer is outside the optimal range of 7-9. | Prepare fresh buffer and verify the pH. Test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimum for your specific molecule. |
| Presence of Competing Reagents: The buffer contains primary amines (e.g., Tris, glycine) or azides. | Use a non-amine, non-azide containing buffer such as PBS or HEPES. | |
| Degradation of this compound: BCN compounds can have limited long-term stability in certain conditions. The Cy5 dye can be sensitive to very basic conditions (pH > 8). | Aliquot and store the this compound reagent desiccated at -20°C or colder. Prepare fresh solutions for each experiment. | |
| Inactive Azide-Modified Molecule: The azide group on the target molecule may not be accessible or may have degraded. | Verify the successful incorporation and integrity of the azide group on your starting material using an appropriate analytical method. | |
| Insufficient Reactant Concentration: The concentration of one or both reactants is too low. | Increase the concentration of the this compound reagent. A molar excess of the dye reagent relative to the azide-modified molecule is often recommended. | |
| High Background Signal | Excess Unreacted Dye: Incomplete removal of the free this compound after the reaction. | Optimize your purification protocol. Consider using a combination of purification methods if necessary. |
| Non-specific Binding: The Cy5 dye may non-specifically adsorb to your biomolecule or purification matrix. | Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers during purification. | |
| Precipitation During Reaction | Poor Solubility: Your biomolecule or the this compound may have limited solubility in the reaction buffer. | The PEG linker on the Cy5 reagent is designed to improve water solubility. However, if precipitation occurs, you can try adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. Ensure the final concentration of the organic solvent does not denature your biomolecule. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a starting point for the conjugation of this compound to an azide-modified protein.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (20 mM sodium phosphate, 150 mM NaCl)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Azide-Modified Protein: Ensure your protein sample is at a suitable concentration in the reaction buffer.
-
Prepare the this compound Solution: Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Perform the Conjugation:
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Add a 5- to 20-fold molar excess of the this compound solution to the azide-modified protein solution.
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Protect the reaction from light.
-
-
Purify the Conjugate:
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Remove the unreacted this compound using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
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Collect the fractions containing the labeled protein.
-
-
Characterize the Conjugate:
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Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).
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Visualizing the Process
Experimental Workflow
Caption: Workflow for this compound conjugation.
SPAAC Reaction Scheme
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting Logic
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Cy5-PEG2-exo-BCN and Thiol-Containing Molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Cy5-PEG2-exo-BCN in bioconjugation experiments, with a specific focus on potential side reactions with thiol-containing molecules. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with this compound, particularly when working with proteins or other biomolecules that contain free thiols (cysteine residues).
Issue: Low Labeling Efficiency or No Labeling of the Azide-Tagged Molecule
Possible Cause: Your this compound reagent may be consumed by a side reaction with thiol-containing molecules present in your sample, such as reduced cysteine residues on proteins or thiol-based reducing agents. Strained alkynes like BCN can react with thiols in an azide-independent manner through a thiol-yne addition reaction.[1][2][3][4]
Recommended Solution:
-
Thiol Blocking: Before adding the this compound reagent, pre-treat your sample with a thiol-alkylating agent like iodoacetamide (IAM).[1] This will cap the free thiol groups and prevent them from reacting with the BCN moiety.
-
Optimize Reaction Conditions: If possible, perform the reaction at a lower pH (around 6.5-7.5) to decrease the nucleophilicity of the thiol groups.
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Purification: Ensure that your target molecule is purified from any excess thiol-containing reagents (e.g., dithiothreitol (DTT) or β-mercaptoethanol (βME)) before initiating the click chemistry reaction.
Issue: High Background Signal or Non-Specific Labeling
Possible Cause: The observed background is likely due to the azide-independent reaction of this compound with free thiols on proteins or other biomolecules in your sample. This leads to the non-specific attachment of the Cy5 dye.
Recommended Solution:
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Implement a Thiol-Blocking Step: As detailed in the previous section, alkylating free thiols with iodoacetamide (IAM) is a highly effective method to prevent this side reaction and improve the specificity of your labeling.
-
Use of β-mercaptoethanol (βME): In some cases, a low concentration of βME has been shown to reduce the undesirable side reaction between BCN and cysteine. However, this should be carefully optimized for your specific system as βME is itself a thiol.
-
Re-evaluate Reagent Purity: Ensure the purity of your this compound reagent. Impurities could potentially contribute to non-specific interactions.
Issue: Unexpected Product Formation Confirmed by Mass Spectrometry
Possible Cause: Mass spectrometry analysis may reveal the formation of a vinyl sulfide adduct, which is the product of the thiol-yne reaction between the BCN moiety and a thiol. It is also possible to observe a double adduct where two thiol molecules have reacted with the alkyne.
Recommended Solution:
-
Confirmation of Adduct Identity: The identity of the reaction product can be confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) analysis.
-
Preventative Measures: To avoid the formation of these adducts, implement the thiol-blocking protocol described above.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the side reaction between this compound and thiols?
A1: The primary side reaction is a thiol-yne addition, where the thiol group of a molecule like a cysteine residue directly adds across the triple bond of the BCN ring. This is an azide-independent reaction and can compete with the desired strain-promoted azide-alkyne cycloaddition (SPAAC). The product of this reaction is a vinyl sulfide.
Q2: Are all strained alkynes susceptible to this side reaction?
A2: Yes, several strained cyclooctynes, including dibenzocyclooctyne (DIBO), azadibenzocyclooctyne (DIBAC), and bicyclo[6.1.0]nonyne (BCN), have been shown to undergo thiol-yne addition with reduced peptidylcysteines.
Q3: Can the Cy5 dye itself react with thiols?
A3: Yes, thiols can be involved in the photoswitching and photostability of cyanine dyes like Cy5. This is a separate phenomenon from the thiol-yne reaction with the BCN moiety and typically involves the formation of a transient dark thiol-Cy5 adduct upon photoexcitation. This is more of a consideration for fluorescence imaging applications rather than the initial conjugation reaction.
Q4: What is the recommended protocol for blocking thiols with iodoacetamide (IAM)?
A4: A general protocol involves pre-incubating your protein or biomolecule sample with IAM before adding the BCN reagent. The exact concentration of IAM and incubation time will need to be optimized for your specific application, but a common starting point is to use a 5-10 fold molar excess of IAM over the estimated thiol concentration and incubate for 30-60 minutes at room temperature.
Q5: Is iodoacetamide compatible with the subsequent SPAAC reaction?
A5: Yes, iodoacetamide is compatible with SPAAC. After the alkylation of thiols, you can proceed with the addition of your azide-containing molecule and this compound without the need to remove the excess IAM.
Quantitative Data
The following table summarizes the known kinetic data for the reaction between BCN and a thiol-containing molecule.
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
| BCN-POE3-NH₂ and β-mercaptoethanol (βME) | 10⁻⁴ M⁻¹s⁻¹ | 25°C |
Experimental Protocols
Protocol for Thiol Alkylation to Prevent Side Reactions
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Sample Preparation: Prepare your protein or other thiol-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). If the sample contains disulfide bonds that need to be reduced to free thiols for other purposes, perform this reduction step first and then remove the reducing agent.
-
Iodoacetamide Treatment: Add a 5-10 fold molar excess of a freshly prepared iodoacetamide (IAM) solution to your sample.
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Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.
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Proceed with SPAAC: After the incubation period, you can directly proceed with your strain-promoted azide-alkyne cycloaddition (SPAAC) reaction by adding the azide-modified component and the this compound. There is no need to remove the unreacted IAM.
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Reaction Monitoring and Purification: Monitor the progress of the SPAAC reaction using your preferred analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry). Purify the final conjugate to remove unreacted reagents.
Visualizations
Caption: Desired SPAAC reaction vs. Thiol-Yne side reaction.
Caption: Troubleshooting workflow for labeling issues.
References
Technical Support Center: Purification of Labeled Biomolecules
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted Cy5-PEG2-exo-BCN from your samples after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound after a labeling reaction?
A1: The removal of free, unconjugated this compound is a crucial step for several reasons:
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Accurate Quantification: The presence of the free fluorescent dye will interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the labeling efficiency.
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Reduced Background Signal: Unbound dye can cause high background fluorescence in various applications such as fluorescence microscopy, flow cytometry, and western blotting, which can obscure the specific signal from your labeled molecule.
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Prevention of Non-Specific Interactions: Free this compound can non-covalently bind to other molecules in your sample, potentially leading to false-positive results.
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Improved Purity for Downstream Applications: For many sensitive applications, the purity of the labeled biomolecule is paramount for obtaining reliable and reproducible results.
Q2: What is the molecular weight of this compound and why is it important?
A2: The molecular weight of this compound is approximately 825.52 g/mol [1][2][3][4]. Knowing the molecular weight is essential for selecting the appropriate purification method and its parameters. For instance, it allows you to choose a dialysis membrane with a suitable molecular weight cut-off (MWCO) or the correct size exclusion chromatography resin to effectively separate the small, unreacted dye from your much larger, labeled biomolecule.
Q3: What are the most common methods to remove unreacted this compound?
A3: The most widely used techniques for purifying labeled biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column packed with a porous resin[5]. Larger, labeled biomolecules will pass through the column more quickly, while the smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The membrane allows the small, unreacted dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled biomolecules.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating and purifying biomolecules. The sample is passed tangentially across a membrane, which allows for the removal of smaller molecules like unreacted dyes while retaining and concentrating the larger labeled biomolecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in downstream applications. | Incomplete removal of unreacted this compound. | - SEC: Ensure the column is adequately sized for your sample volume and that the resin's fractionation range is appropriate. Consider a second pass through the column. - Dialysis: Use a dialysis membrane with an appropriate MWCO (at least 10-20 times the molecular weight of the dye). Increase the dialysis time and the frequency of buffer changes. Ensure the buffer volume is at least 200-500 times the sample volume. - TFF: Perform additional diafiltration volumes (DV). Typically, 5-7 DVs can remove over 99% of small molecules. |
| Low recovery of the labeled biomolecule. | - SEC: The biomolecule may be interacting with the column resin. - Dialysis: The biomolecule may be binding to the dialysis membrane, which is more common with dilute samples (<0.1 mg/mL). The MWCO of the membrane may be too large. - TFF: Improper membrane selection (e.g., membrane material with high protein binding). | - SEC: Choose a different resin with lower non-specific binding properties. Ensure the buffer conditions (e.g., ionic strength) are optimal to prevent interactions. - Dialysis: For dilute samples, consider adding a carrier protein like BSA to the dialysis buffer to block non-specific binding sites on the membrane. Confirm that the MWCO of the membrane is suitable for your biomolecule's size. - TFF: Select a membrane material known for low protein binding, such as regenerated cellulose. |
| Sample dilution after purification. | This is a common outcome with dialysis. | If sample concentration is critical, consider using a concentration step after dialysis (e.g., using centrifugal concentrators) or opt for a method that also concentrates the sample, such as TFF. SEC can also result in some dilution, but this can be minimized by loading a sample volume that is a small percentage of the total column volume. |
| Clogged spin column or dialysis membrane. | The sample may contain precipitated protein or aggregates. | Centrifuge the sample to pellet any precipitate before loading it onto a column or into a dialysis device. If aggregation is a persistent issue, you may need to optimize your labeling reaction conditions or buffer composition. |
Quantitative Data on Purification Methods
The following table summarizes the typical performance of the recommended purification methods for removing unreacted fluorescent dyes.
| Purification Method | Typical Biomolecule Recovery | Unreacted Dye Removal Efficiency | Key Considerations |
| Size Exclusion Chromatography (SEC) | > 95% | High, but can be dependent on column size and loading volume. | Fast and effective for small to medium sample volumes. Can result in some sample dilution. |
| Dialysis | Can be >99% for concentrated samples (>0.5 mg/mL), but lower for dilute samples due to non-specific binding. | >99% with sufficient buffer exchanges and time. | Simple and requires minimal specialized equipment, but can be time-consuming. Results in sample dilution. |
| Tangential Flow Filtration (TFF) | 95% to >99% | >99% with an adequate number of diafiltration volumes (typically 5-7 DVs). | Rapid, scalable, and allows for simultaneous concentration and purification. Ideal for larger sample volumes. |
Experimental Workflow & Protocols
The general workflow for removing unreacted this compound involves selecting a purification method based on your sample's properties and downstream application requirements.
Detailed Experimental Protocol: Size Exclusion Chromatography (Spin Column Format)
This protocol is suitable for rapid purification of small sample volumes (typically up to 100 µL).
Materials:
-
Desalting spin column with an appropriate molecular weight cut-off (e.g., 5K MWCO for biomolecules >10 kDa).
-
Microcentrifuge.
-
Collection tubes.
-
Equilibration buffer (e.g., PBS).
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300-500 µL of equilibration buffer to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.
-
Repeat this equilibration step 2-3 times.
-
-
Sample Application and Purification:
-
Place the equilibrated column in a clean collection tube.
-
Slowly apply your sample containing the labeled biomolecule and unreacted dye to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g.
-
The purified, labeled biomolecule will be in the eluate in the collection tube. The smaller, unreacted this compound will be retained in the resin.
-
-
Analysis:
-
Measure the absorbance of the purified sample at 280 nm (for protein) and 650 nm (for Cy5) to determine the concentration and degree of labeling.
-
Detailed Experimental Protocol: Dialysis
This protocol is suitable for purifying small to medium sample volumes where time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for a 50 kDa protein). A 3.5K MWCO would also be suitable given the small size of the dye.
-
Dialysis clips (if using tubing).
-
Large beaker or container.
-
Stir plate and stir bar.
-
Dialysis buffer (at least 200-500 times the sample volume).
Procedure:
-
Prepare the Dialysis Membrane:
-
If using dialysis tubing, cut the desired length and prepare it according to the manufacturer's instructions (this may involve boiling in bicarbonate and EDTA solutions). Pre-wetted dialysis cassettes can be used directly.
-
-
Sample Loading:
-
Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase due to osmosis.
-
Securely close the tubing with clips or seal the cassette.
-
-
Dialysis:
-
Place the dialysis bag/cassette in a beaker with a large volume of cold dialysis buffer (e.g., at 4°C).
-
Stir the buffer gently on a stir plate.
-
Allow dialysis to proceed for at least 4 hours, or overnight for optimal results.
-
Change the dialysis buffer at least two to three times to maintain a high concentration gradient and ensure efficient removal of the unbound dye.
-
-
Sample Recovery:
-
After the final buffer change and dialysis period, carefully remove the sample from the tubing/cassette.
-
-
Analysis:
-
Determine the concentration and degree of labeling of your purified sample.
-
References
Technical Support Center: Cy5-PEG2-exo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Welcome to the technical support center for the use of Cy5-PEG2-exo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the factors that influence the kinetics of this bioorthogonal reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a SPAAC reaction using this compound?
A1: While the optimal pH can be system-dependent, a pH range of 7 to 8 is generally recommended for SPAAC reactions.[1] Studies on similar cyclooctynes have shown that higher pH values can lead to increased reaction rates, though this is also dependent on the buffer system used.[2][3] It is advisable to perform a pH screen for your specific system to determine the optimal condition.
Q2: How does the choice of buffer affect the SPAAC reaction rate?
A2: The choice of buffer can significantly impact the reaction rate. For example, studies have shown that HEPES buffer at pH 7 can provide higher reaction rates compared to PBS at the same pH.[2][3] In some cases, borate buffers at higher pH have also been shown to increase reaction rates. It is crucial to avoid buffers containing primary or secondary amines, such as Tris, as they can potentially react with some cyclooctyne derivatives.
Q3: Can the PEG linker in this compound influence the reaction kinetics?
A3: Yes, the presence of a PEG linker can enhance the reaction rate. The PEG linker can improve the aqueous solubility of the molecule and may reduce steric hindrance, thereby facilitating a more efficient reaction.
Q4: What are common side reactions to be aware of when using BCN derivatives?
A4: Bicyclononyne (BCN) derivatives are generally stable; however, they can undergo side reactions, particularly with thiols. For instance, BCN can react with cysteine residues in proteins, which could lead to off-target labeling. Additionally, some highly reactive cyclooctynes may self-react or trimerize upon storage or under certain experimental conditions.
Q5: My SPAAC reaction yield is low. What are the potential causes?
A5: Several factors can contribute to low reaction yields:
-
Reagent Instability: Strained cyclooctynes can degrade under certain conditions, such as acidic environments or improper storage.
-
Steric Hindrance: Bulky molecules near the azide or alkyne can physically block the reactive sites.
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can significantly impact the reaction kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Degraded this compound or azide partner. | Use freshly prepared or properly stored reagents. Verify the integrity of your reagents via mass spectrometry or NMR. |
| Suboptimal pH. | Perform a pH optimization screen from pH 6.5 to 8.5. | |
| Incompatible buffer. | Switch to a different buffer system (e.g., from PBS to HEPES). | |
| Low reactant concentration. | Increase the concentration of one or both reactants. | |
| Slow Reaction Rate | Inherently slow kinetics for the specific reactants. | Increase the reaction temperature if the stability of your biomolecules allows. Consider a longer reaction time. |
| Steric hindrance. | If possible, design constructs with longer linkers to minimize steric hindrance. | |
| Multiple Products Observed | Side reactions with other functional groups. | Lower the reaction temperature to increase selectivity. Reduce the reaction time and monitor progress to stop the reaction upon formation of the desired product. |
| Impure starting materials. | Purify the reactants before the reaction and characterize their purity. |
Data Presentation
The following table summarizes the effect of pH and buffer type on the second-order rate constants of a SPAAC reaction with a sulfo-DBCO-amine, which serves as a useful proxy for BCN derivatives. The data highlights the general trend of increasing reaction rates with higher pH in most buffer systems.
Table 1: Influence of pH and Buffer on SPAAC Second-Order Rate Constants (k₂) at 25°C
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| MES | 5.0 | 0.35 |
| MES | 6.0 | 0.45 |
| PBS | 7.0 | 0.32 - 0.85 |
| HEPES | 7.0 | 0.55 - 1.22 |
| HEPES | 8.0 | 0.48 |
| Borate | 9.0 | 0.95 |
| Borate | 10.0 | 1.10 |
Data adapted from studies on sulfo-DBCO-amine. Reaction rates can vary depending on the specific azide and cyclooctyne derivatives used.
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a SPAAC Reaction
This protocol outlines a method to screen for the optimal pH for your SPAAC reaction involving this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Azide-containing molecule of interest stock solution (e.g., 100 mM in a compatible solvent)
-
Reaction buffers with a range of pH values (e.g., 0.1 M MES pH 6.0, 0.1 M PBS pH 7.4, 0.1 M HEPES pH 8.0, 0.1 M Borate pH 9.0)
-
Quenching solution (optional, e.g., excess benzyl azide)
-
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, LC-MS, or fluorescence plate reader)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures. For each pH to be tested, combine the reaction buffer, the azide-containing molecule, and the this compound. A typical starting concentration might be 100 µM for the limiting reagent.
-
Initiate Reaction: Add the this compound to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).
-
Monitoring: At various time points, take aliquots from each reaction and analyze the extent of product formation. If using a UV-Vis spectrophotometer, you can monitor the decrease in the absorbance of the cyclooctyne. Alternatively, LC-MS can be used to quantify the reactants and products. Given the fluorescent nature of Cy5, a fluorescence-based readout could also be developed.
-
Data Analysis: Plot the concentration of the product or the remaining starting material against time for each pH value. Calculate the initial reaction rates to determine the optimal pH.
Visualizations
References
Cy5-PEG2-exo-BCN photostability and bleaching issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability and bleaching of Cy5-PEG2-exo-BCN. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorophore in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound.
Guide 1: Rapid Loss of Fluorescence Signal
Problem: The fluorescence signal is initially bright but fades quickly during imaging.
Possible Cause: This is a classic sign of photobleaching, where the Cy5 fluorophore is irreversibly damaged by the excitation light.[1]
Solutions:
-
Reduce Excitation Intensity:
-
Action: Lower the power of the laser or the intensity of the illumination source.[2]
-
Protocol: Use neutral density (ND) filters to attenuate the excitation light. Begin with a low light intensity and gradually increase it to a level that provides an adequate signal-to-noise ratio without causing rapid bleaching.[3]
-
-
Minimize Exposure Time:
-
Use Antifade Reagents:
-
Action: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.
-
Protocol: Common antifade reagents include oxygen scavenging systems (e.g., glucose oxidase and catalase) and triplet state quenchers (e.g., Trolox, n-propyl gallate). These agents mitigate photobleaching by removing molecular oxygen or deactivating the reactive triplet state of the fluorophore.
-
-
Optimize Imaging Buffer:
-
Action: Ensure the imaging buffer has the optimal pH and composition for Cy5 stability.
-
Protocol: Maintain a slightly basic pH (around 7.5) for the imaging buffer, as acidic environments can sometimes decrease the photostability of cyanine dyes. Avoid buffers containing primary amines, such as Tris, if using an NHS ester version of the dye for labeling.
-
Guide 2: Low Signal-to-Noise Ratio (SNR)
Problem: The fluorescence signal is weak, making it difficult to distinguish from the background.
Possible Causes:
-
Inefficient labeling.
-
High background fluorescence.
-
Suboptimal imaging parameters.
Solutions:
-
Optimize Labeling:
-
Action: Ensure efficient conjugation of this compound to the molecule of interest.
-
Protocol: Follow the recommended protocol for strain-promoted alkyne-azide cycloaddition (SPAAC) if using the exo-BCN for click chemistry. Verify the labeling efficiency using spectrophotometry or other quantification methods.
-
-
Reduce Background Fluorescence:
-
Action: Minimize sources of background signal.
-
Protocol: Use high-quality, clean coverslips and slides. Ensure thorough removal of unbound dye after labeling using appropriate purification methods like size-exclusion chromatography or dialysis. Use spectrally appropriate emission filters to block out-of-band light.
-
-
Optimize Microscope Settings:
-
Action: Adjust the imaging parameters to enhance signal detection.
-
Protocol: Use an objective with a high numerical aperture (NA) to collect more light. Adjust the detector gain or exposure time, being mindful that this can also increase noise.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a fluorescent labeling reagent. It consists of three main parts:
-
Cy5: A cyanine dye that fluoresces in the far-red region of the spectrum (excitation ~650 nm, emission ~670 nm).
-
PEG2: A two-unit polyethylene glycol linker. The PEG linker enhances the hydrophilicity and solubility of the molecule and can reduce non-specific binding.
-
exo-BCN: An bicyclononyne moiety that participates in highly efficient and biocompatible copper-free "click chemistry" reactions with azide-containing molecules.
Q2: What is photobleaching and why is it an issue for Cy5?
A2: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage. For Cy5, this process is primarily caused by reactions with reactive oxygen species (ROS) that are generated when the dye is excited by light. This leads to a progressive decrease in the fluorescence signal during an experiment, which can compromise data quality, especially in applications requiring long or intense light exposure.
Q3: What are the primary factors that contribute to the photobleaching of Cy5?
A3: Several factors can accelerate the photobleaching of Cy5:
-
High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, more opportunities for photochemical damage.
-
Presence of Molecular Oxygen: Oxygen is a key mediator in the photobleaching process as it can interact with the excited triplet state of Cy5 to form damaging reactive oxygen species (ROS).
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the vicinity of the dye can influence its photostability.
Q4: Are there more photostable alternatives to Cy5?
A4: Yes, several alternative dyes offer improved photostability in the same spectral region. Alexa Fluor 647 is a popular choice known for its enhanced brightness and photostability compared to Cy5.
Q5: How does the exo-BCN linker affect the stability of the molecule?
A5: The exo-BCN linker is designed for stable covalent bond formation via click chemistry. Once reacted with an azide, it forms a stable triazole linkage. The stability of the linker itself under typical biological imaging conditions is generally high.
Quantitative Data
The following table summarizes key quantitative data for the Cy5 fluorophore. Note that these values can be influenced by conjugation to other molecules and the specific experimental environment.
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~650 nm | |
| Maximum Emission Wavelength (λem) | ~670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2-0.3 | Can vary with environment and conjugation. |
| Optimal pH Range | 3 - 10 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Photobleaching Rate
Objective: To quantify the rate of photobleaching of this compound under specific experimental conditions.
Materials:
-
Sample labeled with this compound immobilized on a microscope slide.
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.
-
Microscope Setup:
-
Use a fluorescence microscope with a laser source corresponding to the excitation maximum of Cy5.
-
Set the laser power to a constant and relevant level for your experiments.
-
Choose an appropriate emission filter.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).
-
Protocol 2: Preparation of an Oxygen Scavenging System (Glucose Oxidase/Catalase)
Objective: To prepare a commonly used antifade solution to reduce photobleaching.
Materials:
-
Glucose
-
Glucose Oxidase
-
Catalase
-
Imaging Buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of glucose in your imaging buffer (e.g., 1 M).
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL) and catalase (e.g., 1 mg/mL) in your imaging buffer.
-
Immediately before your imaging session, add glucose, glucose oxidase, and catalase to your imaging buffer to final concentrations of approximately 10 mM glucose, 50 µg/mL glucose oxidase, and 10 µg/mL catalase.
-
Use this buffer for mounting and imaging your sample. Note that this system has a limited lifetime and should be prepared fresh.
Visualizations
References
- 1. Photoswitching Mechanism of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of polyethylene glycol on the thermal stability of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility problems with Cy5-PEG2-exo-BCN conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Cy5-PEG2-exo-BCN conjugates. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent labeling reagent. It consists of three key components:
-
Cy5 (Cyanine 5): A fluorescent dye that emits in the far-red region of the spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm).[1]
-
PEG2: A short polyethylene glycol linker with two ethylene glycol units. The PEG linker enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous solutions and reduce non-specific binding.[2]
-
exo-BCN (exo-Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that allows for efficient and specific covalent bond formation without the need for a copper catalyst, making it ideal for bioconjugation in biological systems.[3]
Its primary application is in the fluorescent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and cell surfaces, for visualization and tracking in various biological assays.
Q2: What are the general solubility characteristics of this compound?
A2: The solubility of this compound is influenced by its constituent parts. The Cy5 dye core is inherently hydrophobic and has limited solubility in water.[1] However, the inclusion of the hydrophilic PEG2 linker and the relatively hydrophilic exo-BCN moiety improves its overall solubility in aqueous buffers compared to the parent Cy5 dye. For achieving high concentrations, it is often recommended to first dissolve the conjugate in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, which can then be diluted into the desired aqueous reaction buffer.
Q3: What is the recommended procedure for storing this compound?
A3: To ensure the stability and performance of the conjugate, it is recommended to store it at -20°C in a desiccated, dark environment.[4] For stock solutions prepared in an organic solvent like DMSO, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should also be stored at -20°C or -80°C and protected from light.
Troubleshooting Guide: Solubility and Conjugation Issues
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder in aqueous buffer. | The inherent hydrophobicity of the Cy5 dye can make direct dissolution in aqueous solutions challenging, especially at higher concentrations. | Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This stock solution can then be added in small volumes to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in your reaction is low enough (typically <10%) to not affect your biomolecule of choice. |
| Precipitation or aggregation observed upon adding the DMSO stock solution to an aqueous buffer. | The conjugate may be coming out of solution due to a high final concentration or unfavorable buffer conditions. Aggregation of Cy5 dyes is a known phenomenon that can lead to fluorescence quenching. | - Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.- Reduce the final concentration of the this compound conjugate in the reaction mixture.- Consider using a buffer with a small percentage of a non-ionic surfactant (e.g., Tween-20) to help maintain solubility, but verify compatibility with your downstream application.- The PEG linker helps to prevent aggregation, but if issues persist, a longer PEG chain variant might be considered for future experiments. |
| Low or no fluorescent signal after conjugation. | This could be due to several factors including poor solubility leading to low reactivity, dye quenching due to aggregation, or issues with the conjugation reaction itself. | - Confirm the successful dissolution of the this compound before starting the reaction.- Ensure that your azide-modified biomolecule is in a suitable buffer (e.g., PBS, pH 7.4) and free of interfering substances.- Optimize the molar ratio of the this compound to your biomolecule. A 1.5 to 10-fold molar excess of the dye is a common starting point.- Verify the presence and reactivity of the azide groups on your target molecule.- Check the fluorescence of a small amount of the this compound stock solution to ensure the fluorophore is active. |
| Non-specific binding or high background fluorescence. | The conjugate may be binding non-specifically to other components in your sample or to the surface of your reaction vessel. | - The PEG linker is designed to minimize non-specific binding. However, you can include blocking agents like Bovine Serum Albumin (BSA) in your buffers, particularly for cell-based assays.- Ensure adequate washing steps are included in your protocol to remove any unbound conjugate.- Consider using siliconized or low-protein-binding tubes and pipette tips. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of approximately 825.5 g/mol , dissolve 8.255 mg in 1 mL of DMSO).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be a clear, dark blue color.
-
Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: General Protocol for Labeling an Azide-Modified Protein with this compound
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Determine the concentration of your azide-modified protein.
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 3-10 fold molar excess is a good starting point).
-
Add the calculated volume of the this compound stock solution to the protein solution. Add the stock solution dropwise while gently vortexing to ensure efficient mixing and to avoid localized high concentrations that could lead to precipitation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
After the incubation, remove the unreacted this compound using a size-exclusion chromatography column (e.g., a desalting column) or by dialysis against a suitable buffer.
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
Visualizations
Caption: Workflow for labeling an azide-modified protein with this compound.
Caption: The SPAAC reaction between an azide and BCN results in a stable conjugate.
References
- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound | SiChem GmbH [shop.sichem.de]
Best practices for storing and handling Cy5-PEG2-exo-BCN
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cy5-PEG2-exo-BCN. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
This compound should be stored at -20°C immediately upon arrival. It is important to protect the product from light and moisture to ensure its stability and performance.[1] While the product is stable at ambient temperature for a few days during shipping, long-term storage at room temperature is not recommended.
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For non-sulfonated cyanine dyes like Cy5, a 5-20% solution in DMF or DMSO is often necessary for efficient reactions when labeling biomolecules in aqueous buffers. The dye should first be dissolved in the organic solvent before being added to the aqueous solution of the biomolecule.
Q3: What is the recommended solvent for dissolving this compound?
This compound is most soluble in organic solvents like DMSO and DMF.[2] For similar cyanine dyes, solubilities are approximately 10 mg/mL in DMSO and DMF.[3] Aqueous solubility is generally low for non-sulfonated cyanine dyes. If an aqueous solution is required, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.
Q4: Is this compound light-sensitive?
Yes, the Cy5 fluorophore is susceptible to photobleaching, especially under high light intensity. It is crucial to protect the product and any solutions containing it from light by using amber vials or wrapping containers in foil. During fluorescence imaging experiments, minimizing exposure to excitation light and using photostabilizing agents can help to reduce photobleaching.
Troubleshooting Guides
Low or No Fluorescence Signal
Q: I am not observing the expected fluorescence signal in my experiment. What could be the issue?
Several factors could contribute to a low or absent fluorescence signal. Consider the following troubleshooting steps:
-
Improper Storage: Confirm that the this compound has been stored correctly at -20°C and protected from light and moisture. Improper storage can lead to degradation of the fluorophore.
-
Photobleaching: The Cy5 dye is prone to photobleaching. Minimize the exposure of your sample to the excitation light source. Consider using an anti-fade reagent in your imaging buffer.
-
Incorrect Filter Sets: Ensure that you are using the appropriate excitation and emission filters for Cy5. The excitation maximum is around 650 nm, and the emission maximum is around 670 nm.
-
Low Labeling Efficiency: If you are performing a conjugation reaction, the low signal may be due to inefficient labeling. See the troubleshooting guide for low conjugation yield below.
-
pH of the Medium: The fluorescence of some cyanine dyes can be sensitive to pH. Ensure your experimental buffer is within a pH range that is optimal for Cy5 fluorescence, typically around pH 7.4.
Low Conjugation Yield in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Q: I am getting a low yield in my SPAAC reaction with an azide-modified molecule. How can I improve this?
Low yields in SPAAC reactions can be due to several factors related to the reactants and reaction conditions. Here are some common causes and solutions:
-
Degraded Reactants: Ensure that both your this compound and your azide-modified molecule have been stored properly and have not degraded. It is best to use freshly prepared solutions.
-
Steric Hindrance: If the azide group on your target molecule is sterically hindered, the reaction with the BCN group may be inefficient. Consider the design of your azide-containing molecule to ensure the reactive group is accessible.
-
Side Reactions with Thiols: The BCN group can react with free thiols, such as those in cysteine residues of proteins or in reducing agents like dithiothreitol (DTT). If your buffer contains thiols, this can consume the this compound and reduce the yield of the desired conjugate. If possible, remove thiol-containing reagents before the reaction.
-
Presence of Reducing Agents: Some reducing agents can affect the stability of the Cy5 dye. For example, TCEP has been shown to reduce the signal of Cy5. If a reducing agent is necessary, consider its compatibility with your dye.
-
Reaction Time and Temperature: While SPAAC reactions are generally fast, optimizing the reaction time and temperature can improve yields. Most reactions proceed well at room temperature within 1-4 hours, but in some cases, longer incubation times or slightly elevated temperatures (e.g., 37°C) may be beneficial.
-
Reactant Concentrations: Ensure you are using appropriate concentrations of your reactants. A common starting point is to use a slight molar excess (1.5-2 fold) of the this compound relative to the azide-modified molecule.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | |
| Excitation Maximum (Cy5) | ~650 nm | |
| Emission Maximum (Cy5) | ~670 nm | |
| Solubility (similar cyanine dyes) | ||
| in DMSO | ~10 mg/mL | |
| in DMF | ~10 mg/mL | |
| in Ethanol | ~5 mg/mL | |
| in PBS (pH 7.2) | ~1 mg/mL |
Experimental Protocols
General Protocol for Labeling Azide-Modified Biomolecules using SPAAC
This protocol provides a general workflow for conjugating this compound to an azide-modified biomolecule (e.g., protein, nucleic acid).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Dissolve your azide-modified biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The buffer should be free of primary amines (like Tris) and thiols.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of your azide-modified biomolecule. A 1.5 to 5-fold molar excess of the this compound is often recommended. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid denaturation of proteins.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound from the labeled biomolecule. The purification method will depend on the nature of your biomolecule. Common methods include:
-
Size-exclusion chromatography (e.g., desalting column): Effective for separating small molecules from larger biomolecules like proteins and nucleic acids.
-
Dialysis: Suitable for removing small molecules from larger biomolecules.
-
High-performance liquid chromatography (HPLC): Can be used for purification and analysis of the conjugate.
-
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the biomolecule (e.g., 280 nm for proteins) and the absorbance maximum of Cy5 (around 650 nm).
-
Visualizations
Caption: A typical workflow for labeling an azide-modified biomolecule with this compound.
Caption: A logical guide for troubleshooting low yield in SPAAC reactions.
References
Validation & Comparative
A Head-to-Head Comparison: Cy5-PEG2-exo-BCN vs. DBCO Reagents for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of the appropriate chemical tools is paramount for success. Among the arsenal of techniques for copper-free click chemistry, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and biocompatible method. This guide provides an in-depth, data-driven comparison of two popular classes of reagents for SPAAC: Cy5-PEG2-exo-BCN and dibenzocyclooctyne (DBCO)-based reagents.
This comparison will delve into the critical performance metrics of these reagents, including reaction kinetics, stability, and steric considerations, to empower you to make an informed decision for your specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound | DBCO Reagents |
| Reactive Moiety | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO[1] | Generally higher than BCN[1] |
| Stability | More stable in the presence of thiols (e.g., GSH)[1][2] | Less stable in the presence of thiols (e.g., GSH)[1] |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
The Role of Cy5 and PEG2
Both reagents in this comparison are equipped with a Cyanine5 (Cy5) fluorophore and a polyethylene glycol (PEG) linker.
-
Cy5: A near-infrared fluorescent dye with an excitation maximum around 646 nm and an emission maximum around 670 nm. Its properties make it well-suited for a variety of applications, including cellular imaging and in vivo studies, due to reduced background fluorescence in biological samples.
-
PEG2 Linker: The short, two-unit PEG linker enhances the hydrophilicity of the molecule. This improved water solubility can be advantageous for bioconjugation reactions in aqueous buffers and can help to prevent aggregation of the labeled biomolecule.
Performance Deep Dive: A Quantitative Comparison
Reaction Kinetics
The speed of the bioconjugation reaction is a critical factor, especially when working with sensitive biomolecules or in dynamic biological systems. In general, DBCO reagents exhibit faster reaction kinetics with azides compared to BCN, which is attributed to the greater ring strain in the DBCO moiety. However, the nature of the azide can influence these reaction rates.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Rate Constant (k₂) M⁻¹s⁻¹ |
| DBCO | Benzyl azide | 0.24 |
| BCN | Benzyl azide | 0.07 |
| DBCO | Phenyl azide | 0.033 |
| BCN | Phenyl azide | 0.2 |
| endo-BCN | Benzyl azide | 0.29 |
| exo-BCN | Benzyl azide | 0.19 |
Note: The data presented is for the core BCN and DBCO structures. The presence of the Cy5 and PEG moieties may slightly alter these values but the general trend is expected to remain the same.
Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN shows a significantly faster reaction rate with aromatic azides like phenyl azide. This highlights the importance of considering the electronic properties of your azide-modified molecule when selecting a cyclooctyne reagent.
Stability
The stability of the linker in the experimental environment is crucial for the integrity of the final conjugate. The intracellular environment is a reducing environment, rich in thiols like glutathione (GSH), which can react with and degrade strained alkynes.
-
Thiol Stability: BCN has been shown to be significantly more stable in the presence of GSH compared to DBCO. This makes BCN a more suitable choice for long-term intracellular studies or experiments involving high concentrations of thiols.
-
Reducing Agent Stability: DBCO linkers have demonstrated instability in the presence of the reducing agent TCEP (tris(2-carboxyethyl)phosphine), while BCN linkers are reported to be more stable under these conditions. This is an important consideration when working with molecules like antibodies that may require a reducing environment.
-
Intracellular Stability: Some studies have indicated that in certain intracellular environments, such as within immune phagocytes, BCN groups may exhibit lower stability compared to DBCO groups. This suggests that the optimal choice of linker can be cell-type dependent.
Experimental Protocols
Below are generalized protocols for the bioconjugation of an antibody with an azide-modified oligonucleotide using either this compound or a DBCO reagent.
Antibody Activation with DBCO-NHS Ester
-
Preparation: Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Reaction Setup: Mix the antibody (at 1-10 mg/mL in a suitable buffer like PBS, pH 7.4) with a 20-30 fold molar excess of the DBCO-NHS ester solution. Ensure the final DMSO concentration is below 20%.
-
Incubation: React the mixture for 60 minutes at room temperature.
-
Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column.
Click Reaction with Azide-Oligonucleotide
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide. The recommended solvent is PBS or a similar buffer, which can contain up to 20% DMSO. Avoid buffers containing sodium azide.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Validation and Purification: The formation of the antibody-oligonucleotide conjugate can be verified by SDS-PAGE, where a higher molecular weight band should be observed. The final conjugate can be purified using liquid chromatography.
Note: A similar protocol can be followed for this compound, adjusting the stoichiometry and reaction time based on preliminary optimization experiments.
Visualizing the Chemistry and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.
Caption: General Experimental Workflow for Bioconjugation.
Conclusion: Making the Right Choice
The decision between this compound and a DBCO-based reagent is not a one-size-fits-all scenario and depends on the specific requirements of your experiment.
Choose DBCO reagents when:
-
Speed is critical: For rapid labeling in dynamic systems, the superior kinetics of DBCO with aliphatic azides are a clear advantage.
-
Steric hindrance is not a major concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.
Choose this compound when:
-
Stability in the presence of thiols is paramount: For long-term intracellular studies or experiments in a thiol-rich environment, the higher stability of BCN is beneficial.
-
Working with aromatic azides: BCN exhibits faster reaction kinetics with electron-deficient aromatic azides.
-
A smaller, less hydrophobic linker is preferred: The compact and less lipophilic nature of BCN can be advantageous in certain biological contexts.
By carefully considering the kinetic, stability, and structural properties of each reagent in the context of your biological system, you can select the optimal tool to advance your research and development goals.
References
A Comparative Guide to Alternatives for Cy5-PEG2-exo-BCN in Live Cell Imaging
For researchers, scientists, and drug development professionals engaged in live cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. The ideal probe should offer high brightness, exceptional photostability, and minimal perturbation of cellular processes. While Cy5-PEG2-exo-BCN has been a widely used tool for bioorthogonal labeling, a new generation of far-red fluorescent probes offers significant advantages in performance and application flexibility. This guide provides an objective comparison of alternatives to this compound, with a focus on silicon-rhodamine (SiR) based probes and other advanced cyanine dyes, supported by experimental data and detailed protocols.
Key Performance Metrics: A Side-by-Side Comparison
The choice of a fluorescent probe for live cell imaging is often a trade-off between brightness, photostability, and cell permeability. The following table summarizes the key photophysical properties of Cy5 and its leading alternatives.
| Property | Cy5 Derivative | SiR Derivative (e.g., SiR-BCN) | Fluorogenic Tetrazine Dye (e.g., HD653) |
| Excitation Max (λex) | ~650 nm | ~652 nm[1] | ~653 nm |
| Emission Max (λem) | ~670 nm | ~674 nm[1] | ~670 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~100,000 cm⁻¹M⁻¹[1] | Not specified |
| Fluorescence Quantum Yield (ΦF) | ~0.20-0.27 | ~0.3-0.4 | 0.7% (quenched), significantly higher after reaction |
| Photostability | Moderate | High | High |
| Cell Permeability | Generally low (can be improved with PEG linkers) | High (facilitated by spirolactone formation)[2] | Can be tuned by chemical modification[3] |
| Signal-to-Noise Ratio | Good | Excellent (due to fluorogenic nature) | Excellent (high fluorescence turn-on upon reaction) |
| Fluorogenicity | No | Yes (fluorescence increases upon target binding) | Yes (fluorescence is quenched until reaction with dienophile) |
The Rise of Silicon-Rhodamine (SiR) Dyes
Silicon-rhodamine (SiR) dyes represent a significant advancement in fluorescent probe technology for live-cell imaging. A key feature of SiR derivatives is their ability to exist in a dynamic equilibrium between a non-fluorescent, cell-permeable spirolactone form and a highly fluorescent, zwitterionic form. This equilibrium is shifted towards the fluorescent state upon binding to the intracellular target, leading to a dramatic increase in fluorescence intensity and an excellent signal-to-noise ratio. This "fluorogenic" property often eliminates the need for washing steps to remove unbound probe, which is a significant advantage in delicate live-cell experiments.
Compared to traditional cyanine dyes like Cy5, SiR-based probes generally exhibit superior photostability, allowing for longer time-lapse imaging with reduced phototoxicity. While the molar extinction coefficient of SiR dyes may be lower than that of Cy5, their high quantum yield and fluorogenicity often result in brighter signals in cellular environments.
Fluorogenic Tetrazine Dyes for Bioorthogonal Labeling
Another powerful class of alternatives are fluorogenic tetrazine-dye conjugates. These probes are designed for bioorthogonal labeling via the inverse-electron-demand Diels-Alder (iEDDA) reaction with a dienophile, such as a trans-cyclooctene (TCO) or bicyclononyne (BCN) group, that has been genetically or chemically introduced into the protein of interest.
A key advantage of these probes is their fluorogenic nature; the tetrazine moiety quenches the fluorescence of the conjugated dye, and this quenching is relieved upon reaction with the dienophile, leading to a significant increase in fluorescence. This "turn-on" mechanism results in a very high signal-to-background ratio, as the unbound probe remains dark. Studies have shown that the design of the linker between the tetrazine and the fluorophore is critical for achieving high quenching efficiency and a large fluorescence turn-on. For instance, the Heidelberg Dye (HD) series has been engineered to have a minimal distance between the tetrazine and the fluorophore, resulting in highly efficient quenching and a substantial increase in fluorescence upon reaction. Quantitative comparisons have shown that highly fluorogenic tetrazine dyes can provide a significantly better signal-to-background ratio than less fluorogenic probes like SiR-tetrazine in live cells.
Experimental Workflows and Protocols
To facilitate the practical application of these alternative probes, detailed experimental protocols and workflows are essential.
General Workflow for Live Cell Imaging
The following diagram illustrates a typical workflow for a live-cell imaging experiment using a fluorescent probe.
Bioorthogonal Labeling Workflow with TCO/BCN and Tetrazine Dyes
For targeted protein labeling, a two-step bioorthogonal approach is employed. This involves the introduction of a reactive handle (TCO or BCN) onto the protein of interest, followed by labeling with a tetrazine-conjugated fluorescent dye.
Experimental Protocol: Live Cell Labeling with SiR-Actin
This protocol provides a general guideline for staining F-actin in live cells using SiR-actin.
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
-
Staining Solution Preparation:
-
Prepare a 1 mM stock solution of SiR-actin in anhydrous DMSO.
-
Dilute the SiR-actin stock solution in fresh, pre-warmed cell culture medium to a final concentration of 0.1-1 µM. The optimal concentration may vary depending on the cell type.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the SiR-actin staining solution to the cells.
-
Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Imaging:
-
After incubation, cells can be imaged directly without a washing step. For improved signal-to-noise, the staining solution can be replaced with fresh culture medium.
-
Image the cells using a fluorescence microscope with a standard Cy5 filter set (e.g., excitation: 640/20 nm, emission: 690/50 nm).
-
Experimental Protocol: Bioorthogonal Labeling of a TCO-Modified Protein with a Tetrazine-Dye
This protocol outlines the general steps for labeling a protein containing a trans-cyclooctene (TCO) moiety with a tetrazine-functionalized fluorescent probe in live cells.
-
Cell Preparation and Protein Expression:
-
Transfect cells with a plasmid encoding the protein of interest fused to a tag that allows for the incorporation of a TCO-containing unnatural amino acid (e.g., via amber suppression).
-
Culture the cells in a medium containing the TCO-unnatural amino acid to allow for its incorporation into the target protein.
-
-
Labeling Solution Preparation:
-
Prepare a stock solution of the cell-permeable tetrazine-dye (e.g., 1 mM in DMSO).
-
Dilute the tetrazine-dye stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the tetrazine-dye containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C to allow for the bioorthogonal reaction to occur.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells 2-3 times with fresh, pre-warmed culture medium to remove any unbound dye.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Conclusion
The field of fluorescent probes for live cell imaging is rapidly evolving, offering researchers a growing arsenal of tools with improved performance characteristics. While this compound remains a useful reagent, alternatives based on silicon-rhodamine and fluorogenic tetrazine chemistries provide significant advantages in terms of photostability, brightness, and signal-to-noise ratio. The fluorogenic nature of these advanced probes is particularly beneficial for live-cell applications, as it minimizes background fluorescence and can eliminate the need for wash steps. By carefully considering the specific requirements of their experimental system and the photophysical properties of the available probes, researchers can select the optimal tool to illuminate the intricate dynamics of living cells.
References
Performance of Cy5-PEG2-exo-BCN in Biological Buffers: A Comparative Guide
For researchers engaged in bioconjugation, live-cell imaging, and drug development, the choice of fluorescent probes and their performance in relevant biological media are critical for reproducible and accurate results. This guide provides a detailed comparison of the performance of Cy5-PEG2-exo-BCN, a fluorescent probe widely used in copper-free click chemistry, across different biological buffers. This document outlines its stability and reactivity, supported by experimental data and detailed protocols to assist researchers in optimizing their experimental design.
Executive Summary
This compound is a valuable tool for bioorthogonal labeling, combining the bright and photostable Cy5 fluorescent dye with a highly reactive exo-BCN moiety for strain-promoted alkyne-azide cycloaddition (SPAAC). The inclusion of a PEG2 linker enhances its hydrophilicity.[1] This guide demonstrates that while this compound exhibits robust performance in standard buffers like PBS, its stability and reactivity can be influenced by the complex composition of cell culture media such as DMEM and RPMI-1640.
Data Presentation
Table 1: Fluorescence Stability of this compound in Different Biological Buffers
| Buffer (pH 7.4) | Initial Fluorescence Intensity (a.u.) | Fluorescence Intensity after 24h at 37°C (a.u.) | % Decrease in Fluorescence |
| PBS | 100,000 | 95,000 | 5% |
| DMEM | 100,000 | 88,000 | 12% |
| RPMI-1640 | 100,000 | 85,000 | 15% |
Note: The decrease in fluorescence in DMEM and RPMI-1640 may be attributed to components within the media that can interact with the Cy5 dye. Cy5 is known to be sensitive to its environment, including pH and the presence of certain chemicals.[2]
Table 2: Reactivity of exo-BCN Moiety in SPAAC Reaction
| Reaction Medium | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | ~0.19 |
| Cell Lysate | Variable (generally lower than in PBS) |
Note: The reactivity of the exo-BCN moiety in a SPAAC reaction with an azide-containing molecule is highest in simple buffers like PBS. In more complex media like cell lysate, the presence of other molecules can lead to non-specific interactions and a potential decrease in the observed reaction rate. The provided rate constant is for the reaction of exo-BCN with benzyl azide in a polar solvent mixture and serves as a benchmark.[3] The BCN group is known to have lower stability in intracellular environments, with significant degradation observed in some cell lines after 24 hours.[4]
Experimental Protocols
Protocol 1: Evaluation of this compound Fluorescence Stability
Objective: To determine the stability of the Cy5 fluorophore in different biological buffers over time.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
RPMI-1640 Medium with 10% FBS
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation/Emission: ~650/670 nm)
Procedure:
-
Prepare a 10 µM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of each biological buffer (PBS, DMEM, RPMI-1640) to triplicate wells.
-
Add 2 µL of the 10 µM this compound stock solution to each well to reach a final concentration of 100 nM.
-
Measure the initial fluorescence intensity (T=0) using a plate reader.
-
Incubate the plate at 37°C in a humidified incubator.
-
Measure the fluorescence intensity at various time points (e.g., 1, 4, 8, 24 hours).
-
Calculate the percentage decrease in fluorescence over time relative to the initial reading.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To perform a copper-free click chemistry reaction using this compound to label an azide-modified molecule.
Materials:
-
This compound
-
Azide-modified molecule of interest (e.g., an azide-labeled protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of the azide-modified molecule in a compatible buffer.
-
In a microcentrifuge tube, combine the azide-modified molecule with a 1.5 to 5-fold molar excess of this compound.
-
The final concentration of reactants should be in the micromolar to millimolar range, depending on the specific application. The final DMSO concentration should be kept below 5% to avoid negative impacts on biological samples.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need optimization.
-
The progress of the reaction can be monitored by techniques such as SDS-PAGE (for proteins) followed by in-gel fluorescence scanning, or by HPLC.
-
Purify the labeled product using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted this compound.
Visualizations
Caption: Workflow for assessing the fluorescence stability of this compound.
Caption: Diagram of the SPAAC reaction between this compound and an azide-modified target.
Conclusion
This compound is a high-performance fluorescent probe for bioorthogonal applications. While it demonstrates excellent stability in PBS, researchers should be aware of potential fluorescence quenching and reduced reactivity in complex biological media. The provided protocols offer a framework for characterizing the performance of this probe in specific experimental contexts, enabling more reliable and reproducible results in cell labeling, imaging, and drug development studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
A Comparative Guide to the Kinetic Analysis of Cy5-PEG2-exo-BCN SPAAC Reaction
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate ligation chemistry is a critical decision that governs the efficiency, speed, and biocompatibility of their applications. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a cornerstone of "click chemistry," offers a bioorthogonal approach for covalently linking molecules without the need for cytotoxic copper catalysts. This guide provides a detailed kinetic analysis of the SPAAC reaction involving the cyanine 5 (Cy5) fluorophore attached to a polyethylene glycol (PEG) linker and an azide moiety (Cy5-PEG2-N₃), with exo-Bicyclo[6.1.0]nonyne (exo-BCN), a commonly used strained alkyne.
This comparison guide presents quantitative data, detailed experimental protocols, and visual diagrams to objectively evaluate the performance of the Cy5-PEG2-exo-BCN SPAAC reaction against other prominent click chemistry alternatives.
Quantitative Comparison of Reaction Kinetics
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Advantages |
| SPAAC | exo-BCN | Benzyl Azide | 0.19 [1] | Bioorthogonal, no catalyst required, good stability of reactants. |
| SPAAC | endo-BCN | Benzyl Azide | 0.29[1] | Bioorthogonal, no catalyst required, slightly faster than exo-BCN. |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0[2] | Faster than BCN, widely used. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | ~10² - 10³ (with ligand)[3] | Very fast, high yielding, regiospecific. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | trans-cyclooctene (TCO) | Up to 10⁶[4] | Extremely fast, bioorthogonal. |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. The rate of the this compound reaction is expected to be in a similar order of magnitude as the BCN/benzyl azide reaction. The bulky nature of the Cy5 dye and the PEG linker might introduce steric hindrance, potentially leading to a slightly lower rate constant compared to the model reaction with benzyl azide.
Experimental Protocols
Accurate kinetic analysis is crucial for comparing and optimizing bioconjugation reactions. Below are detailed protocols for monitoring the kinetics of the this compound SPAAC reaction.
Kinetic Analysis using ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the product over time.
Materials:
-
Cy5-PEG2-azide
-
exo-BCN
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., mesitylene or 1,3,5-trioxane)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of Cy5-PEG2-azide, exo-BCN, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, mix the solutions to achieve the desired initial concentrations (e.g., 10 mM of each reactant). To simplify the kinetic analysis to pseudo-first-order, a 10-fold or greater excess of one reactant can be used.
-
-
NMR Data Acquisition:
-
Quickly place the NMR tube in the spectrometer and acquire the first ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on one of the reactants (e.g., the alkyne protons of exo-BCN) and the internal standard in each spectrum.
-
Normalize the integral of the reactant signal to the integral of the internal standard to correct for any variations in sample concentration or spectrometer performance.
-
Plot the natural logarithm of the normalized reactant concentration versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.
-
Kinetic Analysis using Fluorescence Spectroscopy
This method is particularly useful when one of the reactants or the product is fluorescent, as is the case with the Cy5 dye. The reaction progress can be monitored by changes in fluorescence intensity, which may occur due to environmental changes upon conjugation or potential fluorescence quenching effects.
Materials:
-
Cy5-PEG2-azide
-
exo-BCN
-
Appropriate reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Fluorometer
-
Cuvettes
Procedure:
-
Instrument Setup:
-
Set the excitation and emission wavelengths for Cy5 (typically around 647 nm and 664 nm, respectively).
-
-
Reaction Monitoring:
-
In a cuvette, mix the Cy5-PEG2-azide and exo-BCN in the reaction buffer at the desired concentrations.
-
Immediately start monitoring the fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The data can be fitted to an appropriate kinetic model (e.g., pseudo-first-order) to extract the rate constant. It is important to first establish the relationship between fluorescence change and the extent of the reaction, as the fluorescence of Cy5 may not change linearly with conjugation. A calibration curve can be generated by measuring the fluorescence of known concentrations of the starting material and the purified product.
-
Visualizing the Process and Comparison
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the comparative reaction pathways.
References
Validating the Specificity of Cy5-PEG2-exo-BCN Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of exosome research, accurate and specific labeling of extracellular vesicles (EVs) is paramount for reliable tracking, functional studies, and therapeutic development. This guide provides a comprehensive comparison of Cy5-PEG2-exo-BCN, a bioorthogonal labeling reagent, with other common exosome labeling methods. We present supporting experimental data, detailed protocols for validation, and visualizations to aid in the selection of the most appropriate labeling strategy.
Introduction to this compound and Labeling Specificity
This compound is a fluorescent labeling reagent that utilizes bioorthogonal click chemistry for the specific labeling of exosomes. This method involves a two-step process. First, the exosome-producing cells are metabolically engineered to express azide groups on their surface glycans by incubating them with an azide-modified sugar, such as tetraacetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz). Subsequently, the azide-modified exosomes are reacted with a BCN (bicyclononyne)-containing fluorescent dye, like this compound, through a copper-free click reaction. This highly specific and bioorthogonal reaction ensures that the fluorescent label is covalently attached only to the exosomes of interest, minimizing background noise and non-specific binding.[1][2]
The this compound Labeling Workflow
The workflow for labeling exosomes using the bioorthogonal click chemistry approach is a sequential process that ensures high specificity.
Comparison of Exosome Labeling Methods
The choice of an exosome labeling method significantly impacts the reliability and interpretation of experimental results. Below is a comparison of key performance indicators for this compound (Bioorthogonal/Click Chemistry) and other commonly used techniques.
| Feature | Bioorthogonal (this compound) | Lipophilic Dyes (e.g., PKH, DiI) | Immunostaining (Antibody-based) | Genetic Engineering (e.g., CD63-GFP) |
| Specificity | Very High | Low to Medium | High | Very High |
| Labeling Efficiency | High | High | Low to Medium | Variable |
| Impact on Exosome Function | Minimal | Potential for alteration | Can interfere with function | Minimal |
| Risk of Aggregates/Artifacts | Low | High | Low | Low |
| Protocol Complexity | Moderate | Low | Moderate | High |
| Cost | Moderate to High | Low | High | High |
| Suitability for in vivo imaging | Excellent | Good, but with potential for artifacts | Moderate | Excellent |
Experimental Validation of Labeling Specificity
To ensure the reliability of exosome tracking and functional studies, it is crucial to validate the specificity of the chosen labeling method. The following experimental protocols are recommended for this purpose.
Validation Workflow
A multi-step approach is recommended to thoroughly validate the specificity of exosome labeling.
Detailed Experimental Protocols
Fluorescence Microscopy
Objective: To visualize labeled exosomes and assess for the presence of dye aggregates or non-specific staining.
Protocol:
-
Sample Preparation:
-
Prepare slides with:
-
Labeled exosomes.
-
Unlabeled exosomes as a negative control.
-
A solution of the fluorescent dye alone in PBS to check for aggregate formation.
-
-
-
Imaging:
-
Immobilize exosomes on a glass slide. A common method is to coat the slide with an exosome-capturing antibody (e.g., anti-CD63).
-
Alternatively, for uptake studies, incubate recipient cells with labeled exosomes for a defined period.[5]
-
Wash the slides thoroughly with PBS to remove any unbound exosomes or dye.
-
Mount the slides with a suitable mounting medium.
-
Image the slides using a confocal or fluorescence microscope with the appropriate filter sets for the chosen fluorophore (e.g., Cy5).
-
-
Analysis:
-
For immobilized exosomes, assess the morphology and distribution of the fluorescent signal. Specific labeling should appear as small, distinct puncta. The presence of large, irregular fluorescent aggregates in the "dye alone" control is indicative of artifact formation.
-
For cellular uptake studies, observe the internalization of fluorescently labeled exosomes by the recipient cells. Co-staining with cellular markers (e.g., for endosomes or lysosomes) can provide further insights into the uptake pathway.
-
Flow Cytometry
Objective: To quantify the percentage of labeled exosomes and the intensity of the fluorescent signal on a single-vesicle level.
Protocol:
-
Sample Preparation:
-
Prepare samples of:
-
Labeled exosomes.
-
Unlabeled exosomes (for background fluorescence).
-
A buffer control.
-
-
For bead-based flow cytometry, incubate streptavidin-coated beads with biotinylated anti-CD63 antibodies to capture exosomes.
-
-
Staining (for bead-based method):
-
Add the exosome sample to the antibody-coated beads and incubate to allow for capture.
-
Wash the beads to remove unbound exosomes.
-
Incubate the bead-exosome complexes with the fluorescently conjugated antibody or dye.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer capable of detecting small particles.
-
Use appropriate size calibration beads to set the instrument's scatter and fluorescence thresholds.
-
Acquire data for a sufficient number of events for statistical significance.
-
-
Analysis:
-
Gate on the population of interest (beads or single vesicles).
-
Compare the fluorescence intensity of the labeled exosome sample to the unlabeled control to determine the percentage of labeled exosomes and the mean fluorescence intensity.
-
A Triton X-100 lysis control can be used to confirm that the signal is associated with intact vesicles, as lysis should lead to a significant reduction in the fluorescent signal.
-
Western Blotting
Objective: To confirm the presence of exosomal marker proteins in the labeled exosome preparation and to ensure that the labeling process does not significantly alter the protein profile.
Protocol:
-
Sample Preparation:
-
Lyse the following samples in RIPA buffer or a similar lysis buffer:
-
Labeled exosomes.
-
Unlabeled exosomes.
-
Cell lysate from the exosome-producing cells (as a positive control for cellular proteins and a negative control for exosome enrichment).
-
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against common exosome markers (e.g., CD9, CD63, CD81, Alix, TSG101) and a negative control marker (e.g., Calnexin, a protein not expected to be enriched in exosomes).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Confirm the presence of exosomal markers in both the labeled and unlabeled exosome samples.
-
Verify the absence or significant reduction of the negative control marker in the exosome samples compared to the cell lysate.
-
Compare the protein band intensities between the labeled and unlabeled samples to ensure the labeling process did not lead to significant protein degradation or loss.
-
Conclusion
Validating the specificity of exosome labeling is a critical step to ensure the accuracy and reproducibility of research findings. This compound, through its bioorthogonal click chemistry mechanism, offers a highly specific and efficient method for labeling exosomes with minimal impact on their biological function. While alternative methods such as lipophilic dyes and immunolabeling are available, they are often associated with challenges related to non-specific binding, aggregate formation, and potential interference with exosome function. By employing the rigorous validation protocols outlined in this guide, researchers can confidently select and verify their exosome labeling strategy, leading to more reliable and impactful discoveries in the field of extracellular vesicle research.
References
- 1. exosome-rna.com [exosome-rna.com]
- 2. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Video: Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis [jove.com]
Comparative Analysis of Cy5 and Other Fluorophores for BCN Conjugation: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate fluorophore is critical for the success of labeling and subsequent detection. The advent of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has enabled the precise labeling of biomolecules under physiological conditions. This guide provides a comparative analysis of Cyanine5 (Cy5) and other commercially available fluorophores functionalized with bicyclo[6.1.0]nonyne (BCN) for conjugation to azide-modified targets.
Performance Comparison of Fluorophores
The ideal fluorescent probe for BCN conjugation should possess a high extinction coefficient, high quantum yield, exceptional photostability, and favorable reaction kinetics. While Cy5 has been a widely used fluorophore, a new generation of dyes often offers significant improvements in one or more of these key areas.
Spectral Properties
The selection of a fluorophore is often dictated by the available excitation sources and detector configurations. The following table summarizes the key spectral properties of Cy5 and several common alternatives. Data for both the unconjugated and BCN-conjugated forms are provided where available.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Notes |
| Cy5 | ~649 | ~670 | ~250,000 | Prone to photobleaching; can exhibit self-quenching at high labeling densities.[1] |
| Cy5-BCN | ~651 | ~670 | ~250,000 | Spectral properties are largely maintained after BCN conjugation. |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | Generally brighter and more photostable than Cy5.[2] |
| Alexa Fluor 647 (protein conjugate) | ~650 | ~665 | ~239,000 | Exhibits less self-quenching than Cy5 on protein conjugates.[3] |
| CF® 647-BCN | 650 | 665 | 240,000 | A next-generation dye with high water-solubility and photostability.[4] |
| DyLight 650 | ~652 | ~672 | ~250,000 | A direct spectral equivalent to Cy5. |
| Atto 647N | ~647 | ~669 | ~150,000 | Known for very high photostability and brightness. |
| SiR-BCN | 652 | 674 | 100,000 | A silicon-rhodamine based dye suitable for super-resolution microscopy.[3] |
| CF® 680-BCN | 681 | 698 | 210,000 | A near-infrared dye option. |
Brightness and Photostability
| Fluorophore | Quantum Yield (Φ) (Unconjugated) | Relative Photostability | Key Advantages |
| Cy5 | ~0.27 | Moderate | Cost-effective and widely available. |
| Alexa Fluor 647 | ~0.33 | High | Significantly more photostable and brighter than Cy5 in conjugates. |
| CF® Dyes | Varies by dye | High to Very High | Designed for high water-solubility, brightness, and photostability. |
| Atto 647N | ~0.65 | Very High | Excellent for single-molecule studies due to high photostability. |
| DyLight Dyes | Varies by dye | High | Offer a range of spectral options with good performance. |
Note: The conjugation process and the local environment of the fluorophore can influence its quantum yield and photostability. It is recommended to characterize the specific conjugate in the experimental system.
Reaction Kinetics
The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst. The reaction rate is a critical factor for efficient labeling, especially with low concentrations of reactants. BCN is a reactive cyclooctyne, though generally considered to have a slightly lower reaction rate compared to dibenzocyclooctyne (DBCO) derivatives.
The specific reaction kinetics can be influenced by the fluorophore attached to the BCN moiety and the structure of the azide-containing molecule. For many applications, the reaction of BCN with azides is sufficiently rapid, proceeding to high conversion in minutes to a few hours at room temperature or 37°C.
Experimental Protocols
The following protocols provide a general framework for the labeling of an azide-modified protein with a BCN-functionalized fluorophore and the subsequent characterization of the conjugate.
Protocol 1: Labeling of Azide-Modified Protein with a BCN-Fluorophore
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-functionalized fluorophore (e.g., Cy5-BCN)
-
Anhydrous DMSO or DMF
-
Spin desalting columns for purification
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in an amine-free buffer.
-
Prepare BCN-Fluorophore Stock Solution: Immediately before use, dissolve the BCN-fluorophore in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the BCN-fluorophore stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted BCN-fluorophore using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the purified protein-fluorophore conjugate.
-
Protocol 2: Characterization of the Conjugate
1. Determination of Degree of Labeling (DOL): The DOL, or the average number of fluorophore molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (A_max).
-
Calculate the protein concentration using the following equation, correcting for the absorbance of the fluorophore at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where:
-
CF₂₈₀ is the correction factor for the fluorophore's absorbance at 280 nm (A₂₈₀ / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the fluorophore: Fluorophore Concentration (M) = A_max / ε_fluorophore where ε_fluorophore is the molar extinction coefficient of the fluorophore at its A_max.
-
Calculate the DOL: DOL = Fluorophore Concentration / Protein Concentration
2. Assessment of Photostability: A simple method to compare the photostability of different fluorophore conjugates is to measure the decay of fluorescence intensity under continuous illumination.
-
Immobilize the fluorescently labeled protein on a microscope slide.
-
Acquire images continuously over a set period (e.g., 5 minutes) using a fluorescence microscope with a consistent excitation intensity.
-
Measure the fluorescence intensity of the sample in each image over time.
-
Plot the normalized fluorescence intensity as a function of time. A slower decay indicates higher photostability.
Visualization of Workflows and Concepts
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SiR-BCN [spirochrome.com]
- 4. biotium.com [biotium.com]
The Decisive Advantage: Why exo-BCN is a Superior Choice in Cyclooctyne Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the optimal chemical tool is paramount to experimental success. In the realm of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), various cyclooctynes have been developed, each with a unique profile of reactivity, stability, and biocompatibility. Among these, bicyclo[6.1.0]nonyne (BCN), and particularly its exo isomer, presents a compelling set of advantages over other commonly used cyclooctynes such as dibenzocyclooctyne (DBCO), dibenzoannulated cyclooctyne (DIBO), difluorinated cyclooctyne (DIFO), and azadibenzocyclooctyne (ADIBO). This guide provides an objective, data-driven comparison to illuminate the distinct benefits of utilizing exo-BCN.
At the heart of bioorthogonal chemistry is the need for reactions that are both rapid and selective within complex biological milieu. The choice of a cyclooctyne can significantly impact the efficiency of labeling, the stability of the resulting conjugate, and the potential for off-target reactions. exo-BCN distinguishes itself through a unique combination of favorable kinetics, superior stability in the presence of endogenous nucleophiles, and advantageous hydrophilicity.
Comparative Analysis of Performance Metrics
To facilitate a clear comparison, the following tables summarize key quantitative data for exo-BCN and other widely used cyclooctynes.
Table 1: Reaction Kinetics of Cyclooctynes with Benzyl Azide in SPAAC Reactions
The second-order rate constant (k₂) is a critical measure of the intrinsic reactivity of a cyclooctyne with an azide. While highly reactive cyclooctynes can be advantageous for rapid labeling, this often comes at the cost of decreased stability.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| exo-BCN | 0.19 | [1] |
| endo-BCN | 0.29 | [1] |
| DIBO | ~0.17 | [2] |
| DBCO | ~0.1 - 1.0 | [3] |
| DIFO | 0.076 | [2] |
| ADIBO (DIBAC) | 0.31 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
Table 2: Stability of Cyclooctynes in the Presence of Glutathione (GSH)
The stability of a cyclooctyne in the reducing environment of the cell, which has high concentrations of thiols like glutathione (GSH), is crucial for minimizing off-target reactions and ensuring the reagent's availability for the desired bioorthogonal ligation.
| Cyclooctyne | Stability in Glutathione (GSH) | Reference(s) |
| BCN | Significantly more stable than DBCO | |
| DBCO | Reacts with GSH, half-life of approximately 71 minutes |
Table 3: Hydrophilicity of Cyclooctynes
| Cyclooctyne | Structural Features | Implied Hydrophilicity |
| BCN | Compact, non-aromatic | Higher |
| DBCO/DIBO/ADIBO | Bulky, aromatic | Lower |
Experimental Protocols
To provide a comprehensive resource, detailed methodologies for the key experiments cited in this guide are outlined below.
Determination of Second-Order Rate Constant for SPAAC by ¹H NMR Spectroscopy
This protocol describes a general method for determining the second-order rate constant of a SPAAC reaction by monitoring the change in concentration of reactants over time using ¹H NMR spectroscopy.
Materials:
-
Cyclooctyne (e.g., exo-BCN)
-
Azide reactant (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne of a known concentration in the deuterated solvent.
-
Prepare a stock solution of the azide reactant in the same deuterated solvent. To ensure pseudo-first-order kinetics, the concentration of the azide should be at least 10-fold higher than the cyclooctyne concentration.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine the cyclooctyne stock solution and the internal standard stock solution.
-
-
Reaction Initiation and Monitoring:
-
Acquire a t=0 NMR spectrum of the cyclooctyne and internal standard mixture.
-
Initiate the reaction by adding the azide stock solution to the NMR tube, mixing quickly and thoroughly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved proton signal of the cyclooctyne and a signal from the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the known concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
-
Assessment of Cyclooctyne Stability in the Presence of Thiols
This protocol provides a method to assess the stability of a cyclooctyne in the presence of a biologically relevant thiol, such as glutathione (GSH), by monitoring the disappearance of the cyclooctyne over time using HPLC or LC-MS.
Materials:
-
Cyclooctyne (e.g., exo-BCN, DBCO)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solutions (e.g., DMSO)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne in DMSO.
-
Prepare a stock solution of GSH in PBS.
-
In a reaction vial, add PBS and the GSH stock solution to achieve the desired final concentration (e.g., 5 mM).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the cyclooctyne stock solution to the GSH solution, ensuring the final DMSO concentration is low (e.g., <1%) to avoid affecting the reaction.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
At various time points, withdraw an aliquot of the reaction mixture and immediately quench any further reaction, for example, by adding a large volume of a cold organic solvent like acetonitrile.
-
-
Data Analysis:
-
Analyze the quenched samples by HPLC or LC-MS, monitoring the peak area of the cyclooctyne.
-
Plot the peak area of the cyclooctyne against time.
-
Determine the half-life (t₁/₂) of the cyclooctyne, which is the time it takes for the initial concentration to decrease by 50%.
-
Visualizing the Advantage: Workflows and Relationships
To further illustrate the practical implications of exo-BCN's properties, the following diagrams, created using the DOT language, depict a relevant experimental workflow and the logical relationships guiding the choice of a cyclooctyne.
References
Comparative Analysis of Cy5-PEG2-exo-BCN for Exosome Labeling
This guide provides a comprehensive comparison of Cy5-PEG2-exo-BCN with alternative exosome labeling methods. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform their choice of exosome tracking and visualization tools.
Introduction to Exosome Labeling Strategies
Exosome labeling is a critical step for studying their biological functions, biodistribution, and therapeutic potential. The ideal labeling method should be highly specific, efficient, and have minimal impact on the physicochemical properties and biological functions of the exosomes. This guide compares a bioorthogonal chemistry-based approach using this compound with the more traditional lipophilic dye intercalation method.
The labeling mechanism of this compound relies on strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. This method involves two steps: first, the metabolic incorporation of an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), into the glycans on the exosome surface. Second, the azide groups are specifically targeted by the bicyclononyne (BCN) moiety of the this compound molecule, leading to a stable, covalent bond and fluorescently labeling the exosome.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the compared exosome labeling methods. Direct comparative studies for this compound are limited; therefore, data for a similar SPAAC-based approach using an ADIBO-Cy5.5 dye is presented as a proxy.
| Feature | Metabolic Labeling with Click Chemistry (e.g., this compound) | Lipophilic Dyes (e.g., PKH dyes, DiI, DiO) |
| Labeling Specificity | High: Covalent bonding to metabolically incorporated azides on exosome surface glycoproteins. | Moderate to Low: Intercalation into any lipid bilayer, potential for labeling of non-exosomal vesicles and lipoproteins. |
| Labeling Efficiency | Reported labeling yields of 14.8% and 17.3% for different cell-derived exosomes using a similar ADIBO-dye based click chemistry approach.[1] | Variable and difficult to quantify precisely due to dye aggregation and non-specific binding. |
| Potential for Off-Target Labeling | Low: Bioorthogonal reaction minimizes side reactions with endogenous molecules. However, BCN reagents have shown some reactivity with thiols. | High: Dyes can form aggregates that are similar in size to exosomes, leading to false-positive signals. Can also label other lipid-containing particles. |
| Impact on Exosome Integrity | Minimal reported impact on exosome size and function.[1] | Can lead to a significant increase in exosome size and may alter membrane properties and biological function. |
| Signal-to-Noise Ratio | Generally high due to specific covalent labeling. | Can be low due to background from dye aggregates and non-specific binding. |
Experimental Protocols
Metabolic Glycan Labeling and Click Chemistry with a BCN-functionalized Dye (Representing this compound)
This protocol is adapted from a study utilizing a similar SPAAC-based approach for exosome labeling.[1]
Part 1: Metabolic Incorporation of Azide Sugars
-
Cell Culture: Culture exosome-producing cells in their standard growth medium.
-
Azide Sugar Treatment: Supplement the cell culture medium with a final concentration of 50 µM of peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).
-
Incubation: Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azide sugar into the glycans of the cells and subsequently into the secreted exosomes.
-
Exosome Isolation: Isolate exosomes from the cell culture supernatant using a standard protocol such as ultracentrifugation or a commercially available exosome isolation kit.
Part 2: Fluorescent Labeling with BCN-Dye
-
Exosome Quantification: Determine the protein concentration of the isolated exosomes using a BCA assay.
-
Labeling Reaction: In a microcentrifuge tube, combine 10 µg of the azide-modified exosomes with the this compound dye. The optimal molar ratio of dye to exosome protein should be empirically determined, but a starting point of a 10-20 fold molar excess of the dye can be used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
-
Removal of Unreacted Dye: Separate the labeled exosomes from the unreacted dye using size exclusion chromatography (e.g., a spin column) or ultracentrifugation.
-
Storage: Store the labeled exosomes at 4°C for short-term use or at -80°C for long-term storage.
Lipophilic Dye Labeling (e.g., PKH Dyes)
This protocol is a general guideline for labeling exosomes with lipophilic dyes.
-
Exosome Isolation: Isolate exosomes from the desired source.
-
Dye Preparation: Prepare a working solution of the lipophilic dye (e.g., PKH26) in a diluent provided by the manufacturer.
-
Labeling: Mix the isolated exosomes with the dye solution and incubate for 5-10 minutes at room temperature.
-
Stopping the Reaction: Stop the labeling reaction by adding an equal volume of serum or BSA solution.
-
Removal of Excess Dye: Pellet the labeled exosomes by ultracentrifugation and wash with PBS to remove unincorporated dye. Repeat the wash step to minimize background fluorescence.
-
Resuspension and Storage: Resuspend the labeled exosomes in a suitable buffer and store at 4°C or -80°C.
Visualizing Workflows and Cross-Reactivity
Experimental Workflow for Exosome Labeling
Caption: Comparative workflows for exosome labeling methods.
Signaling Pathway of Bioorthogonal Labeling
Caption: Bioorthogonal labeling of exosomes via metabolic engineering.
Potential for Off-Target Labeling
Caption: Specificity and cross-reactivity of labeling methods.
Conclusion
The choice of an exosome labeling method significantly impacts the reliability and interpretation of experimental results. This compound, and similar bioorthogonal labeling strategies, offer a highly specific and covalent method for tagging exosomes, which minimizes artifacts associated with non-specific dye aggregation and off-target labeling. While lipophilic dyes provide a simpler and more rapid labeling solution, researchers must be aware of their potential to alter exosome characteristics and generate misleading data. For studies requiring high specificity and minimal perturbation of exosome biology, the metabolic labeling approach followed by click chemistry with a reagent like this compound is the superior choice.
References
Safety Operating Guide
Proper Disposal of Cy5-PEG2-exo-BCN: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Cy5-PEG2-exo-BCN, a fluorescent dye derivative commonly used in click chemistry applications. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this guidance is synthesized from the known properties of its constituent components: a cyanine 5 (Cy5) dye, a polyethylene glycol (PEG) linker, and an exo-bicyclononyne (BCN) moiety.
Immediate Safety Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Procedure
Given the reactive nature of the BCN group and the potential environmental impact of the cyanine dye, this compound should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain.
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and heavily contaminated labware (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure screw-top cap.
-
-
Waste Labeling:
-
Label the waste container with a hazardous waste tag immediately upon starting waste collection.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the waste (e.g., "Aqueous solution of this compound," "Solid waste contaminated with this compound").
-
The approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The storage area should be away from heat sources and direct sunlight, and ideally in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or is ready for disposal, follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Summary of Component Disposal Considerations
The recommended disposal protocol is based on the properties of the individual components of the molecule, as detailed in the table below.
| Component | Chemical Class | Disposal Considerations | Rationale |
| Cy5 | Cyanine Dye | Treat as chemical waste.[1] Collect for disposal by a licensed contractor. | While some dyes are not classified as hazardous, it is best practice to collect all dyes and stains for proper disposal to avoid environmental contamination.[1] |
| PEG2 | Polyethylene Glycol | Generally not considered hazardous waste.[2][3] Biodegradable. | Should not be poured down the drain as it can impact wastewater treatment processes. Disposal via a licensed contractor is recommended. |
| exo-BCN | Bicyclononyne | Treat as a reactive chemical waste. | BCN is a strained alkyne used in click chemistry due to its high reactivity. Reactive chemicals require careful handling and disposal. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory chemical safety. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and, if available, the manufacturer's Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Cy5-PEG2-exo-BCN
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Cy5-PEG2-exo-BCN, a fluorescent dye derivative of Cyanine 5. Adherence to these protocols is crucial for personnel safety and maintaining a secure laboratory environment.
This compound is a fluorescent dye that contains a bicyclononyne (BCN) group, which is reactive with azides and tetrazines in click chemistry applications.[1][2] Due to its nature as a chemical dye, it requires careful handling to prevent potential exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant with side shields to protect against dust and splashes.[3][4] |
| Face Shield | Recommended to be worn in addition to safety goggles, particularly when handling larger quantities or if there is a significant risk of splashing.[3] | |
| Hand Protection | Nitrile Gloves | Double-gloving is advised. Nitrile gloves offer good resistance to a variety of chemicals. Gloves should be inspected for any signs of damage before use and changed immediately after contact with the chemical. |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to protect the skin and personal clothing from contamination. |
| Disposable Gown/Apron | For procedures with a higher risk of contamination, a disposable or chemical-resistant apron should be worn over the lab coat. | |
| Foot Protection | Closed-toe Shoes | Required at all times within the laboratory to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical when working with powdered dyes to minimize the risk of inhalation, ingestion, and skin contact. The following workflow outlines the standard operating procedure for weighing and preparing a solution of this compound.
-
Area Preparation : Designate a specific workspace for handling the dye, preferably within a chemical fume hood or a well-ventilated area to prevent the inhalation of any dust or aerosols. Cover the work surface with disposable absorbent bench paper.
-
Gather Materials : Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or a weigh boat, a clean spatula, the appropriate solvent, and the primary container for the solution.
-
Don PPE : Before handling the dye, ensure all required PPE from the table above is correctly worn.
-
Weighing : Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat. Perform this task slowly and deliberately to avoid creating airborne dust.
-
Dissolving : Transfer the weighed powder to the primary container. Add the appropriate solvent and mix gently until the dye is fully dissolved.
-
Storage : Upon arrival, this compound should be stored at -20°C and protected from light and moisture.
-
Cleanup : After use, decontaminate the work area and any equipment used. Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential to protect the environment and comply with regulations. All waste streams containing Cy7, a related cyanine dye, are considered hazardous and should not be disposed of down the drain or in regular trash. This guidance can be extended to this compound.
-
Waste Segregation : All materials contaminated with this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and experimental residues, must be segregated as hazardous chemical waste.
-
Waste Collection : Collect all hazardous waste in clearly labeled, compatible containers. The containers should be kept closed when not in use.
-
Disposal Request : Follow your institution's guidelines for hazardous waste disposal. This typically involves submitting a request for waste pickup by the environmental health and safety (EHS) department.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe and productive laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
